GSK256073 tris
Descripción
Propiedades
Número CAS |
1228650-42-7 |
|---|---|
Fórmula molecular |
C14H24ClN5O5 |
Peso molecular |
377.82 g/mol |
Nombre IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;8-chloro-3-pentyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H13ClN4O2.C4H11NO3/c1-2-3-4-5-15-7-6(12-9(11)13-7)8(16)14-10(15)17;5-4(1-6,2-7)3-8/h2-5H2,1H3,(H,12,13)(H,14,16,17);6-8H,1-3,5H2 |
Clave InChI |
HNAXNEBDLULUPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C2=C(C(=O)NC1=O)NC(=N2)Cl.C(C(CO)(CO)N)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK256073; GSK-256073; GSK 256073; GSK256073 Tris; |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK256073
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK256073 is a potent and selective agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A. This G-protein coupled receptor (GPCR) is primarily expressed in adipocytes and immune cells. The core mechanism of action of GSK256073 in its principal target tissue, the adipose tissue, is the inhibition of lipolysis. This leads to a reduction in the release of non-esterified fatty acids (NEFA) and glycerol into the circulation. This technical guide will provide a detailed overview of the molecular interactions, downstream signaling pathways, and the key experimental data that elucidate the mechanism of action of GSK256073.
Molecular Interaction with HCA2
GSK256073 acts as a direct agonist at the orthosteric binding site of the HCA2 receptor. Cryo-electron microscopy studies have revealed the precise binding mode of GSK256073 within the transmembrane domain of the receptor. This binding stabilizes a conformational change in the receptor, initiating downstream signaling cascades.
Signaling Pathway
The activation of HCA2 by GSK256073 in adipocytes triggers a canonical Gαi-mediated signaling pathway. This pathway is central to the anti-lipolytic effect of the compound.
-
Receptor Activation: GSK256073 binds to and activates the HCA2 receptor on the surface of adipocytes.
-
G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the coupled heterotrimeric G-protein (Gαi).
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
PKA Inactivation: Reduced cAMP levels lead to the inactivation of Protein Kinase A (PKA).
-
Inhibition of Hormone-Sensitive Lipase (HSL): PKA is responsible for the phosphorylation and activation of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides. The inactivation of PKA therefore prevents the activation of HSL.
-
Anti-lipolytic Effect: The inhibition of HSL results in a decreased breakdown of triglycerides into NEFA and glycerol, leading to their reduced release from adipocytes.
Quantitative Data
The following tables summarize the key quantitative parameters for GSK256073 from preclinical and clinical studies.
Table 1: In Vitro Pharmacology of GSK256073
| Parameter | Species | Assay Type | Value | Reference |
| EC50 | Human | cAMP Inhibition | 10 nM | [Sprecher D, et al. 2015] |
| Selectivity | Human | Receptor Panel | >1000-fold selective for HCA2 over other tested receptors | [Sprecher D, et al. 2015] |
Table 2: Clinical Pharmacodynamic Effects of GSK256073 (Single 50 mg Dose in Healthy Volunteers)
| Parameter | Change from Baseline | Time to Max Effect | Reference |
| NEFA | ~70% decrease | 2-4 hours | [Sprecher D, et al. 2015] |
| Glycerol | ~60% decrease | 2-4 hours | [Sprecher D, et al. 2015] |
Table 3: Clinical Trial Results in Type 2 Diabetes (NCT01147861)
| Parameter | Treatment Group | Change from Baseline vs. Placebo (at 2 days) | Reference |
| Fasting Glucose | 25 mg BID | -15.7 mg/dL | [Dobbins RL, et al. 2013] |
| NEFA (24h mean) | 25 mg BID | -0.18 mEq/L | [Dobbins RL, et al. 2013] |
| Glycerol (24h mean) | 25 mg BID | -27.8 µmol/L | [Dobbins RL, et al. 2013] |
Experimental Protocols
HCA2 Receptor Functional Assay (cAMP Inhibition)
This protocol describes a method to determine the potency of GSK256073 in inhibiting cAMP production in cells expressing the human HCA2 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human HCA2 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and incubated to allow for attachment.
-
Compound Preparation: GSK256073 is serially diluted to a range of concentrations.
-
Assay:
-
The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of GSK256073.
-
Forskolin, an adenylyl cyclase activator, is added to all wells (except for the negative control) to stimulate cAMP production.
-
The plates are incubated to allow for cAMP accumulation.
-
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: The data are normalized to the forskolin-stimulated control, and the EC50 value is calculated by fitting the concentration-response curve to a four-parameter logistic equation.
In Vivo Lipolysis Assay in Rats
This protocol outlines a method to assess the effect of GSK256073 on lipolysis in vivo in a rat model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week.
-
Fasting: Rats are fasted overnight to induce a state of elevated basal lipolysis.
-
Dosing: GSK256073 or vehicle is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-dosing via a tail vein or a cannulated vessel.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant and immediately placed on ice. Plasma is separated by centrifugation.
-
Biochemical Analysis: Plasma concentrations of NEFA and glycerol are determined using commercially available enzymatic colorimetric assay kits.
-
Data Analysis: The time course of plasma NEFA and glycerol concentrations is plotted for both the GSK256073-treated and vehicle-treated groups. The percentage inhibition of lipolysis is calculated relative to the vehicle control.
Conclusion
GSK256073 is a selective HCA2 agonist whose primary mechanism of action is the Gαi-mediated inhibition of adenylyl cyclase in adipocytes. This leads to a reduction in intracellular cAMP, inactivation of PKA, and subsequent inhibition of hormone-sensitive lipase. The resulting decrease in lipolysis and the release of NEFA and glycerol from adipose tissue forms the basis of its pharmacological effects on glucose and lipid metabolism. While demonstrating acute efficacy in modulating these parameters, the lack of sustained glycemic control in longer-term clinical trials has limited its development for the treatment of type 2 diabetes. Nevertheless, GSK256073 remains a valuable pharmacological tool for investigating the physiological roles of the HCA2 receptor.
GSK256073 tris: A Selective GPR109A Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK256073 tris, a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxy-carboxylic acid receptor 2 (HCA2). This document consolidates key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes the underlying biological pathways and workflows.
Introduction
GSK256073 is a selective GPR109A agonist developed to harness the therapeutic benefits of GPR109A activation, such as the reduction of non-esterified fatty acids (NEFA), while potentially avoiding the flushing side effects associated with less selective agonists like niacin.[1] GPR109A is a Gi-coupled receptor primarily expressed in adipocytes and immune cells.[2] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent inhibition of lipolysis.[2] This mechanism makes GPR109A an attractive target for metabolic diseases, including type 2 diabetes.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of GSK256073
| Parameter | Value | Cell Line | Receptor | Reference |
| pEC50 | 7.5 | CHO-K1 | Human GPR109A | GSK Publication |
| EC50 | 31.6 nM | CHO-K1 | Human GPR109A | Calculated from pEC50 |
Note: The EC50 value was calculated from the provided pEC50 value (EC50 = 10^(-pEC50) M).
Table 2: Preclinical In Vivo Effects of GSK256073
| Species | Effect | Key Findings | Reference |
| Rat | NEFA Lowering | Produced similar NEFA lowering effects to niacin. | [1] |
| Guinea Pig | Flushing Prediction | Had a minimal effect on ear temperature, predicting low flushing potential. | [1] |
Table 3: Clinical Efficacy of GSK256073 in Type 2 Diabetes (2-day study, NCT01147861)
| Dosing Regimen | Maximum Glucose Reduction (mmol/L) | HOMA-IR Score Decrease | Key Outcome | Reference | |---|---|---|---| | 5 mg BID | Not specified | 27-47% | Significant decrease in serum NEFA and glucose. |[3][4] | | 10 mg QD | Not specified | 27-47% | Sustained suppression of NEFA and glycerol. |[3][4] | | 25 mg BID | -0.87 | 27-47% | Improved insulin sensitivity. |[3][4] | | 50 mg QD | Not specified | 27-47% | Generally safe and not associated with flushing. |[3][4] |
Table 4: Clinical Efficacy of GSK256073 in Type 2 Diabetes (12-week study)
| Dosing Regimen | Change in HbA1c (vs. placebo) | NEFA Suppression | Key Outcome | Reference | |---|---|---|---| | 5 mg BID | Not statistically significant | Pharmacological activity lost by week 6. | Did not significantly improve HbA1c at week 12. |[5] | | 10 mg QD | Not statistically significant | Pharmacological activity lost by week 6. | Tachyphylaxis observed in NEFA suppression. |[5] | | 25 mg BID | Not statistically significant | Pharmacological activity lost by week 6. | |[5] | | 50 mg QD | -0.30% (not statistically significant) | Pharmacological activity reduced by week 6. | |[5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of GPR109A and a general workflow for the preclinical and clinical evaluation of GSK256073.
GPR109A Signaling Pathways
Caption: GPR109A signaling pathways.
General Experimental Workflow for GSK256073 Evaluation
Caption: Generalized workflow for GSK256073 development.
Experimental Protocols
The following are detailed, generalized protocols for key experiments used in the characterization of GSK256073. These are based on standard methodologies and should be adapted as needed.
In Vitro Functional Assay: cAMP Measurement in CHO-K1 Cells
Objective: To determine the potency (EC50) of GSK256073 in activating GPR109A by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing human GPR109A (e.g., from Revvity, CVCL_KV27).[6][7]
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
This compound salt.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white plates.
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Culture: Culture the GPR109A-expressing CHO-K1 cells according to the supplier's instructions.
-
Cell Plating: Seed the cells into 384-well plates at an optimized density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of GSK256073 in assay buffer.
-
Agonist Stimulation: Add the GSK256073 dilutions to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except for negative controls) to stimulate adenylyl cyclase and incubate for a specified time (e.g., 15-30 minutes).[8]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP levels against the logarithm of GSK256073 concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Preclinical In Vivo Assay: NEFA Suppression in Rats
Objective: To evaluate the in vivo efficacy of GSK256073 in suppressing plasma NEFA levels.
Materials:
-
Male Sprague-Dawley rats.
-
GSK256073 formulation for oral or intravenous administration.
-
Vehicle control.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Centrifuge.
-
NEFA assay kit.
Protocol:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week.
-
Fasting: Fast the animals overnight (e.g., 14 hours) prior to the experiment to establish a stable baseline NEFA level.[9]
-
Baseline Sampling: Collect a baseline blood sample from each rat.
-
Dosing: Administer GSK256073 or vehicle to the respective groups of rats.
-
Serial Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
NEFA Analysis: Measure the NEFA concentrations in the plasma samples using a commercially available kit.
-
Data Analysis: Plot the plasma NEFA concentrations over time for each treatment group. Calculate the percentage of NEFA suppression relative to the baseline and vehicle control groups.
Preclinical In Vivo Assay: Flushing Assessment in Guinea Pigs
Objective: To assess the potential of GSK256073 to induce flushing, a common side effect of GPR109A agonists.
Materials:
-
Male guinea pigs.
-
GSK256073 formulation for administration.
-
Positive control (e.g., niacin).
-
Vehicle control.
-
Infrared thermometer or thermal imaging camera to measure ear temperature.
Protocol:
-
Animal Acclimation: Acclimate the guinea pigs to the experimental setup.
-
Baseline Temperature: Measure the baseline ear temperature of each animal.
-
Dosing: Administer GSK256073, niacin, or vehicle to the respective groups.
-
Temperature Monitoring: Measure the ear temperature at regular intervals post-dosing (e.g., every 15 minutes for 2 hours).
-
Data Analysis: Plot the change in ear temperature from baseline over time for each treatment group. Compare the effects of GSK256073 to niacin and vehicle to assess its flushing potential.[1]
Clinical Trial Protocol Outline (based on NCT01147861)
Objective: To assess the safety, tolerability, and efficacy of GSK256073 in subjects with type 2 diabetes.
Study Design: Randomized, single-blind, placebo-controlled, crossover trial.[3][4]
Participant Profile: Subjects with type 2 diabetes mellitus.[3][4]
Intervention:
-
GSK256073 administered at various doses (e.g., 5 mg BID, 10 mg QD, 25 mg BID, 50 mg QD).[3][4]
-
Placebo.
Protocol Outline:
-
Screening and Enrollment: Screen subjects based on inclusion and exclusion criteria and obtain informed consent.
-
Randomization: Randomize eligible subjects to a sequence of treatment periods.
-
Treatment Periods: Each subject receives placebo and two of the four GSK256073 regimens for a duration of 2 days per period, with a washout period in between.[3][4]
-
Pharmacodynamic Assessments: Collect blood samples at frequent intervals to measure:
-
Glucose
-
Non-esterified fatty acids (NEFA)
-
Glycerol
-
Insulin
-
C-peptide
-
-
Safety Monitoring: Monitor adverse events, including flushing and gastrointestinal disturbances.
-
Data Analysis: Analyze the change from baseline in weighted mean glucose concentration, NEFA and glycerol levels, and calculate HOMA-IR for insulin sensitivity.
Conclusion
GSK256073 is a potent and selective GPR109A agonist that has demonstrated significant NEFA-lowering effects and improvements in glucose homeostasis in short-term clinical trials with individuals with type 2 diabetes, without inducing the flushing commonly associated with niacin.[3][4] However, longer-term studies showed a waning of the therapeutic effect on glycemic control, suggesting the development of tachyphylaxis.[5] The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on GPR109A-targeted therapies. The visualization of the signaling pathways and experimental workflows offers a clear framework for understanding the mechanism of action and the development process of GSK256073. Further research may focus on overcoming the observed tachyphylaxis to unlock the full therapeutic potential of selective GPR109A agonism.
References
- 1. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK256073 acutely regulates NEFA levels via HCA2 agonism but does not achieve durable glycaemic control in type 2 diabetes. A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMPZen Frozen Human Nicotinic HM74a (GPR109A) Cell Line, CHO-K1 Cells | Revvity [revvity.com]
- 7. Cellosaurus cell line cAMP Hunter CHO-K1 GPR109A Gi (CVCL_KV27) [cellosaurus.org]
- 8. researchgate.net [researchgate.net]
- 9. Feedback modeling of non-esterified fatty acids in rats after nicotinic acid infusions - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Lipolytic Effects of GSK256073: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256073 is a potent and selective agonist of the hydroxy-carboxylic acid receptor 2 (HCA2), also known as G-protein coupled receptor 109A (GPR109A).[1][2] This receptor is recognized as the molecular target for the lipid-lowering effects of niacin. The primary therapeutic interest in HCA2 agonists lies in their ability to inhibit lipolysis in adipocytes, leading to a reduction in circulating free fatty acids (FFAs), also referred to as non-esterified fatty acids (NEFAs). Elevated FFAs are implicated in the pathophysiology of metabolic disorders, including insulin resistance and type 2 diabetes. GSK256073 was developed as a non-flushing alternative to niacin, aiming to provide the anti-lipolytic benefits without the associated adverse effects.[3] This technical guide provides an in-depth overview of the anti-lipolytic effects of GSK256073, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action: HCA2-Mediated Inhibition of Lipolysis
GSK256073 exerts its anti-lipolytic effects by binding to and activating the HCA2 receptor on the surface of adipocytes. HCA2 is a Gαi-coupled receptor. Upon agonist binding, the inhibitory G-protein subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
In the context of lipolysis, cAMP is a critical signaling molecule. Under stimulatory conditions, such as through the action of catecholamines on β-adrenergic receptors, adenylyl cyclase is activated, leading to increased cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin. Phosphorylated HSL translocates to the lipid droplet surface and, in concert with other lipases, hydrolyzes triglycerides into glycerol and FFAs, which are then released into circulation.
By activating HCA2, GSK256073 effectively counteracts this signaling cascade. The resulting decrease in cAMP levels leads to reduced PKA activity and, consequently, decreased phosphorylation and activation of HSL. This dampens the rate of triglyceride breakdown and FFA release, thus exerting a potent anti-lipolytic effect.
References
- 1. GSK256073 acutely regulates NEFA levels via HCA2 agonism but does not achieve durable glycaemic control in type 2 diabetes. A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GSK256073 for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK256073 is a potent and selective agonist of the G-protein coupled receptor 109A (GPR109A), also known as hydroxy-carboxylic acid receptor 2 (HCA2). Investigated for its potential in treating type 2 diabetes, GSK256073's primary mechanism of action involves the inhibition of lipolysis in adipocytes, leading to a reduction in circulating non-esterified fatty acids (NEFA). This guide provides a comprehensive overview of the technical details surrounding GSK256073, including its mechanism of action, signaling pathways, quantitative clinical data, and the experimental protocols used in its evaluation. While initial studies demonstrated acute improvements in glucose homeostasis and insulin sensitivity, longer-term trials revealed a waning of its therapeutic effects, highlighting the complexities of targeting this pathway for chronic disease management.
Mechanism of Action
GSK256073 exerts its effects by binding to and activating GPR109A, a Gαi/o-coupled receptor predominantly expressed in adipocytes and immune cells.[1][2] The activation of GPR109A in adipose tissue initiates a signaling cascade that ultimately leads to the inhibition of hormone-sensitive lipase, the rate-limiting enzyme in the breakdown of triglycerides.[3] This results in a decrease in the release of NEFA and glycerol into the bloodstream.[1][4] Elevated levels of circulating NEFA are known to contribute to insulin resistance in skeletal muscle and the liver. By lowering NEFA levels, GSK256073 was shown to acutely improve insulin sensitivity and glucose uptake, thereby lowering blood glucose concentrations in subjects with type 2 diabetes.[1][4]
Signaling Pathways
The activation of GPR109A by GSK256073 triggers two primary signaling pathways: the canonical G-protein-mediated pathway and a β-arrestin-mediated pathway.
G-Protein-Mediated Signaling Pathway
The primary pathway for the anti-lipolytic effect of GSK256073 is mediated by the Gαi/o subunit of the G-protein complex.
Caption: G-protein-mediated signaling of GSK256073 in adipocytes.
Experimental Workflow for Clinical Trials
The clinical evaluation of GSK256073 followed a structured workflow from subject enrollment to data analysis.
Caption: Generalized experimental workflow for GSK256073 clinical trials.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative findings from clinical trials investigating the effects of GSK256073 in subjects with type 2 diabetes.
Table 1: Effects of a 2-Day GSK256073 Administration on Metabolic Parameters[1][4][5]
| Dosing Regimen | Change from Baseline Weighted Mean Glucose (mmol/L) | HOMA-IR Decrease (%) |
| 5 mg BID | -0.60 | 27-47% (range across all doses) |
| 10 mg QD | -0.60 | 27-47% (range across all doses) |
| 25 mg BID | -0.87 | 27-47% (range across all doses) |
| 50 mg QD | Not explicitly stated, but significant reduction observed | 27-47% (range across all doses) |
BID: twice daily; QD: once daily.
Table 2: Sustained Effects on NEFA and Glycerol (2-Day Study)[1][4]
| Parameter | Effect |
| Non-Esterified Fatty Acids (NEFA) | Sustained suppression observed with all GSK256073 doses |
| Glycerol | Sustained suppression observed with all GSK256073 doses |
Table 3: Longer-Term (12-Week) Effects on Glycosylated Hemoglobin (HbA1c)
| Dosing Regimen | Change from Baseline HbA1c (Compared to Placebo) |
| 5 mg BID | Not statistically significant |
| 10 mg QD | Not statistically significant |
| 25 mg BID | Not statistically significant |
| 50 mg QD | -0.30% (Not statistically significant) |
Experimental Protocols
The following outlines the methodologies employed in the clinical trials to assess the pharmacodynamic and pharmacokinetic properties of GSK256073.
Measurement of Metabolic Biomarkers
-
Glucose: Serum glucose concentrations were determined using standard enzymatic assays, likely a glucose oxidase or hexokinase method, performed on automated clinical chemistry analyzers.
-
Non-Esterified Fatty Acids (NEFA): Plasma NEFA levels were quantified using a colorimetric method.[5] This typically involves the enzymatic conversion of NEFA to acyl-CoA, which then participates in a series of reactions leading to a colored product that can be measured spectrophotometrically.
-
Glycerol: Plasma glycerol concentrations were measured by gas chromatography-mass spectrometry (GC-MS).[6] This method involves the extraction and derivatization of glycerol, followed by separation and quantification based on its mass-to-charge ratio.
-
Insulin and C-Peptide: Serum insulin and C-peptide levels were measured using immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[7][8][9][10][11] These assays utilize specific antibodies to capture and quantify the respective analytes. C-peptide is often used as a marker of endogenous insulin secretion.[10][11]
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): This index was calculated from fasting glucose and insulin concentrations to estimate insulin resistance.
Pharmacokinetic Analysis
-
GSK256073 Plasma Concentration: The concentration of GSK256073 in plasma was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique involves the separation of the drug from plasma components by liquid chromatography, followed by its ionization and detection by a mass spectrometer, providing high sensitivity and specificity.[12][13][14][15][16]
Conclusion
GSK256073, as a selective GPR109A agonist, demonstrated a clear, acute mechanism-based effect on lipolysis, leading to favorable short-term improvements in glucose metabolism and insulin sensitivity in individuals with type 2 diabetes. However, the lack of durable glycemic control in longer-term studies suggests the development of tachyphylaxis or other compensatory mechanisms that blunt its therapeutic efficacy over time. This technical guide provides a detailed overview of the scientific foundation for GSK256073's investigation, offering valuable insights for researchers in the field of metabolic drug discovery and development. The data and methodologies presented herein can inform future research into GPR109A as a therapeutic target and the broader challenges of addressing the complex pathophysiology of type 2 diabetes.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. C-Peptide Response to Glucose Test 5 Specimens | Ulta Lab Tests [ultalabtests.com]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 9. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. C-Peptide Test: MedlinePlus Medical Test [medlineplus.gov]
- 11. A Practical Review of C-Peptide Testing in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A liquid chromatography-mass spectrometry assay for quantification of Exendin[9-39] in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. itmedicalteam.pl [itmedicalteam.pl]
- 15. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Selective GPR109A Agonist GSK256073: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256073 is a potent and selective synthetic agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] GPR109A is a Gi-coupled receptor primarily expressed in adipocytes and immune cells, with its endogenous ligands including the ketone body β-hydroxybutyrate and the vitamin niacin.[2][3] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent suppression of lipolysis.[4][5] This mechanism underlies the therapeutic interest in GPR109A agonists for the treatment of dyslipidemia. GSK256073 has been investigated for its potential to lower serum glucose and non-esterified fatty acids (NEFA) in the context of type 2 diabetes.[6][7] Unlike earlier GPR109A agonists such as niacin, GSK256073 was developed as a non-flushing agonist, suggesting a biased signaling profile that avoids the β-arrestin-mediated pathways associated with this common side effect.[1][8] This guide provides an in-depth overview of the downstream signaling pathways of GPR109A activated by GSK256073, supported by quantitative data and detailed experimental protocols.
Core Signaling Pathways and Pharmacological Data
The interaction of GSK256073 with GPR109A initiates a cascade of intracellular events, primarily through G-protein dependent pathways, but also involving G-protein independent mechanisms. The pharmacological profile of GSK256073 is characterized by its potency and efficacy in modulating these pathways.
G-Protein Dependent Signaling
The canonical signaling pathway for GPR109A upon agonist binding is through the inhibitory G-protein, Gi. This leads to the dissociation of the Gαi and Gβγ subunits, which then mediate downstream effects.
Gαi-Mediated Inhibition of Adenylyl Cyclase and cAMP Reduction: The primary and most well-characterized downstream effect of GSK256073-activated GPR109A is the inhibition of adenylyl cyclase by the Gαi subunit. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP. In adipocytes, this reduction in cAMP levels prevents the activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL), ultimately inhibiting the breakdown of triglycerides into free fatty acids and glycerol.[5]
Gβγ Subunit Signaling: The Gβγ subunits released upon Gi activation can also modulate the activity of various effector proteins, including ion channels and other enzymes. While the specific Gβγ-mediated effects of GSK256073 have not been fully elucidated, this pathway represents a potential avenue for further investigation into the diverse cellular responses to GPR109A activation.
G-Protein Independent Signaling: β-Arrestin Recruitment
In addition to G-protein coupling, GPR109A can also signal through the recruitment of β-arrestins. β-arrestins are scaffolding proteins that can mediate receptor desensitization and internalization, as well as initiate their own signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. The flushing effect associated with niacin is believed to be mediated by a β-arrestin-dependent pathway. GSK256073, being a non-flushing agonist, is suggested to exhibit bias away from this pathway. Recent structural and pharmacological studies have provided insights into the biased agonism of GSK256073, indicating a preference for G-protein signaling over β-arrestin recruitment compared to niacin.[1][8]
Quantitative Pharmacological Data for GSK256073 at GPR109A
The following table summarizes the in vitro pharmacological data for GSK256073 in activating GPR109A-mediated signaling pathways. This data is compiled from a study utilizing cryo-electron microscopy and cellular pharmacology to investigate the biased agonism of various GPR109A ligands.[1]
| Assay Type | Readout | Agonist | EC50 (nM) | Emax (% of Niacin) |
| G-Protein Dissociation | BRET | GSK256073 | 14.1 | 120% |
| cAMP Inhibition | GloSensor™ | GSK256073 | 1.8 | 100% |
| β-Arrestin 2 Recruitment | Tango Assay | GSK256073 | 158.5 | 110% |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex signaling cascades and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
GPR109A Downstream Signaling Pathways
Caption: GPR109A signaling pathways activated by GSK256073.
Experimental Workflow for cAMP Inhibition Assay
References
- 1. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niacin stimulates adiponectin secretion through the GPR109A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Characterization of GSK256073 as an HCA2 Agonist
This technical guide provides a comprehensive overview of the discovery, characterization, and clinical evaluation of GSK256073, a potent and selective agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A. The development of GSK256073 was driven by the need to replicate the beneficial lipid-modifying effects of niacin, a well-known HCA2 agonist, while mitigating its most common and compliance-limiting side effect: cutaneous flushing.
Niacin has been a staple in the treatment of dyslipidemia for its ability to lower triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[1] However, the discovery that HCA2 is the high-affinity receptor for niacin opened the door to developing novel agonists that could separate the therapeutic anti-lipolytic effects from the flushing response.[1] GSK256073 emerged from this effort as a pharmacological tool to better understand HCA2-mediated lipid metabolism and as a potential therapeutic agent.[1]
Discovery and Rationale
The primary strategy behind the development of GSK256073 was to identify a potent HCA2 agonist that maintains the anti-lipolytic effects of niacin without inducing the flushing pathway.[1] The flushing response to niacin is believed to be mediated by a distinct signaling cascade, potentially involving β-arrestin, which is separate from the Gαi-mediated inhibition of adenylyl cyclase responsible for reducing lipolysis.[2][3] Therefore, the goal was to find a "biased agonist" or a compound that selectively engages the therapeutic pathway. This led to the identification of GSK256073 (8-chloro-3-pentyl-7H-purine-2,6-dione), an experimental drug that acts as a potent and selective agonist for HCA2.[4]
In Vitro and Preclinical Characterization
GSK256073 was extensively profiled in a series of in vitro and preclinical models to establish its potency, selectivity, and differential effect on therapeutic versus side-effect pathways.
Data Presentation: Pharmacological Profile
The following tables summarize the quantitative data from key characterization studies.
Table 1: In Vitro Activity of GSK256073 at the HCA2 Receptor
| Assay Type | Species | Cell Line | Parameter | Value | Reference |
| Gαi Dissociation | Human | HEK293T | EC50 | Not explicitly stated, but potent | [5] |
| β-arrestin1 Recruitment | Human | HEK293T | EC50 | Not explicitly stated, but potent | [5] |
| Binding Affinity | Human | - | KD | Not explicitly stated, but high affinity | [6] |
Note: While specific quantitative values for EC50 and KD are not available in the provided search results, multiple sources confirm its high potency and selectivity.[1][5][6]
Table 2: Preclinical In Vivo Efficacy of GSK256073
| Model | Species | Endpoint | Result | Reference |
| Dyslipidemia | Rat | NEFA Lowering | Similar effect to niacin | [1] |
| Dyslipidemia | Guinea Pig | NEFA Lowering | Similar effect to niacin | [1] |
| Flushing Model | Guinea Pig | Increase in Ear Temperature | Minimal effect | [1] |
| Epilepsy Model (6 Hz) | Mouse | Seizure Reduction | Significant anticonvulsant effect | [7] |
Clinical Characterization
GSK256073 advanced to first-in-human studies to assess its safety, tolerability, and efficacy.
Data Presentation: Clinical Trial Outcomes
Table 3: Summary of Key Clinical Trial Results for GSK256073
| Study Population | Duration | Dosing Regimen | Key Findings | Side Effects | Reference |
| Healthy Male Subjects | - | - | Long-lasting NEFA and triglyceride lowering | Not associated with flushing | [1] |
| Type 2 Diabetes | 2 days | 5mg BID, 10mg QD, 25mg BID, 50mg QD | Significant reduction in serum NEFA and glucose; HOMA-IR scores decreased by 27-47% | Generally safe, not associated with flushing or GI disturbances | [8][9] |
| Type 2 Diabetes | 12 weeks | 5mg BID, 10mg QD, 25mg BID, 50mg QD | No significant improvement in HbA1c vs. placebo; NEFA suppression waned over time | Safety profile similar to placebo | [10] |
| Dyslipidemia (low HDLc) | 8 weeks | 5, 50, 150 mg/day | Did not significantly alter HDLc levels; trend for decreased HDLc and increased triglycerides at 150mg | Flushing reported in 21-60% of subjects, similar to placebo (24%) | [11] |
The clinical data indicate that while GSK256073 effectively modulates NEFA levels acutely through HCA2 agonism, this effect does not translate into durable glycemic control in patients with type 2 diabetes.[10] The waning of the NEFA suppression effect over time, despite sustained drug exposure, was a key observation.[10]
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the replication and interpretation of scientific findings.
In Vitro Functional Assays (General Protocol)
-
Cell Culture and Receptor Expression : Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293T) cells are commonly used.[1] These cells are transiently or stably transfected with a plasmid encoding the human HCA2 receptor.
-
cAMP Inhibition Assay :
-
Transfected cells are plated in multi-well plates and incubated.
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with forskolin to increase intracellular cAMP levels.
-
Concurrently, cells are treated with varying concentrations of GSK256073 or a reference agonist (e.g., niacin).
-
After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data are analyzed using a non-linear regression to determine the IC50 value, representing the concentration of agonist required to inhibit 50% of the forskolin-stimulated cAMP production.
-
Preclinical Flushing Model (Guinea Pig)
-
Animal Model : The guinea pig is used as it has been shown to be a predictive model for flushing in humans.[1]
-
Procedure :
-
Animals are administered GSK256073 or a positive control (niacin) orally or via another relevant route.
-
Ear temperature is measured at baseline and at multiple time points post-dosing using a non-contact infrared thermometer.
-
An increase in ear temperature is indicative of vasodilation, the physiological basis of the flushing response.[1]
-
The magnitude and duration of the temperature change are compared between treatment groups. GSK256073 was found to have a minimal effect in this model.[1]
-
Mandatory Visualizations: Pathways and Workflows
Signaling Pathways of HCA2
Caption: HCA2 receptor signaling cascades for therapeutic and side effects.
Experimental Workflow for GSK256073 Characterization
Caption: A streamlined workflow for the characterization of GSK256073.
Logical Relationship of HCA2 Agonism and Drug Design
Caption: The logic behind developing a non-flushing HCA2 agonist like GSK256073.
References
- 1. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK256073 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hydroxycarboxylic acid receptor HCA2 is required for the protective effect of ketogenic diet in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GSK256073 acutely regulates NEFA levels via HCA2 agonism but does not achieve durable glycaemic control in type 2 diabetes. A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GSK256073 Tris In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256073 is a potent and selective agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A. This G-protein coupled receptor is primarily expressed in adipocytes and immune cells. The activation of HCA2 in adipocytes by agonists like GSK256073 leads to the inhibition of lipolysis, resulting in a decrease in the release of free fatty acids into the circulation. This mechanism of action has been explored for its potential therapeutic effects in metabolic diseases. These application notes provide an overview of the in vitro assays relevant to the study of GSK256073, along with detailed protocols for their implementation.
Signaling Pathway
The activation of HCA2 by GSK256073 in adipocytes initiates a signaling cascade that results in the inhibition of lipolysis. The receptor is coupled to an inhibitory G-protein (Gαi). Upon agonist binding, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase. This leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels decrease the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL). The reduced activity of HSL ultimately leads to a decrease in the breakdown of triglycerides and the release of free fatty acids.
Caption: HCA2 signaling pathway in adipocytes.
Data Presentation
| Assay Type | Cell Line/System | Key Parameter | Reported Value (GSK256073) | Reference Compound | Reported Value (Reference) |
| Receptor Binding Affinity | CHO-K1 cells expressing human HCA2 | Ki | Data not available | Nicotinic Acid | Data not available |
| cAMP Accumulation Assay | CHO-K1 cells expressing human HCA2 | EC50 | ~10 nM | Nicotinic Acid | ~300 nM |
| Adipocyte Lipolysis Assay | Primary human adipocytes | IC50 | Data not available | Nicotinic Acid | ~1 µM |
Note: The EC50 value for GSK256073 in the cAMP assay is an approximation based on graphical data from non-clinical studies. Specific numerical data from peer-reviewed publications was not available at the time of this compilation.
Experimental Protocols
HCA2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of GSK256073 for the HCA2 receptor.
Workflow Diagram:
Caption: Workflow for HCA2 Receptor Binding Assay.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human HCA2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (e.g., [3H]-Nicotinic Acid).
-
Varying concentrations of GSK256073 or a reference compound (e.g., unlabeled nicotinic acid).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Determine the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This protocol measures the ability of GSK256073 to inhibit forskolin-stimulated cAMP production in cells expressing the HCA2 receptor.
Workflow Diagram:
Caption: Workflow for cAMP Accumulation Assay.
Methodology:
-
Cell Culture:
-
Seed CHO-K1 cells expressing human HCA2 into a 96-well cell culture plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of GSK256073 or a reference agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., Homogeneous Time-Resolved Fluorescence [HTRF], ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the GSK256073 concentration.
-
Determine the EC50 value, which is the concentration of GSK256073 that produces 50% of the maximal inhibition.
-
Adipocyte Lipolysis Assay
This protocol assesses the inhibitory effect of GSK256073 on isoproterenol-stimulated lipolysis in primary human adipocytes by measuring glycerol release.
Workflow Diagram:
Caption: Workflow for Adipocyte Lipolysis Assay.
Methodology:
-
Adipocyte Isolation and Culture:
-
Isolate primary adipocytes from human adipose tissue by collagenase digestion.
-
Culture the mature adipocytes in an appropriate medium.
-
-
Lipolysis Assay:
-
Wash the adipocytes with Krebs-Ringer bicarbonate buffer supplemented with bovine serum albumin (BSA).
-
Pre-incubate the cells with varying concentrations of GSK256073 or a reference inhibitor.
-
Stimulate lipolysis by adding a fixed concentration of isoproterenol (a β-adrenergic agonist).
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
Glycerol Measurement:
-
Collect the incubation medium from each well.
-
Measure the concentration of glycerol in the medium using a commercially available colorimetric or fluorometric assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of isoproterenol-stimulated glycerol release against the logarithm of the GSK256073 concentration.
-
Calculate the IC50 value, which is the concentration of GSK256073 that causes 50% inhibition of stimulated lipolysis.
-
Application Notes and Protocols for Cell-Based Assays
Topic: Characterization of Compound Activity in Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial analysis of scientific literature indicates that GSK256073 is a selective agonist for the G-protein coupled receptor 109A (GPR109A/HCA2) and not a Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. To provide accurate and relevant information, this document is divided into two parts:
-
Part 1: Assays for GSK256073 Activity as a GPR109A Agonist. This section provides the correct biological context and relevant assays for GSK256073.
-
Part 2: General Assays for Testing PI3Kδ Inhibitor Activity. This section is provided to address the apparent interest in PI3Kδ inhibition and offers detailed protocols for researchers working with inhibitors of this enzyme class.
Part 1: Cell-Based Assays for Testing GSK256073 as a GPR109A Agonist
Introduction to GSK256073 and GPR109A
GSK256073 is a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxy-Carboxylic Acid Receptor 2 (HCA2). GPR109A is primarily expressed in adipocytes and immune cells like macrophages. It is a Gi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[1] This reduction in cAMP inhibits the activity of Protein Kinase A (PKA), a key enzyme in the lipolysis pathway. The primary physiological effect of GPR109A activation in adipocytes is the inhibition of triglyceride breakdown, leading to reduced release of non-esterified fatty acids (NEFA) and glycerol into the circulation.[1][2]
GPR109A Signaling Pathway
The signaling cascade initiated by a GPR109A agonist like GSK256073 is depicted below.
Experimental Protocols
This assay measures the ability of GSK256073 to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).
-
Forskolin solution.
-
GSK256073 serial dilutions.
-
cAMP detection kit (e.g., HTRF-based kit).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed GPR109A-expressing cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Addition: Remove culture medium and add 10 µL of GSK256073 serial dilutions to the wells. Include a vehicle control.
-
Forskolin Stimulation: Add 10 µL of forskolin solution (at a final concentration that stimulates ~80% of maximal cAMP response, e.g., 3 µM) to all wells except the negative control.[3]
-
Incubation: Incubate the plate at room temperature for 30 minutes.[3]
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.[4]
-
Data Analysis: Plot the signal against the log of GSK256073 concentration. Use a non-linear regression model to calculate the IC50 value, which represents the concentration of GSK256073 that causes 50% inhibition of the forskolin-stimulated cAMP response.
This functional assay measures the inhibition of isoproterenol-stimulated lipolysis in differentiated adipocytes.
Materials:
-
Differentiated human or 3T3-L1 adipocytes in a 96-well plate.
-
Wash Buffer (e.g., PBS).
-
Assay Buffer: Krebs-Ringer Bicarbonate (KRB) buffer with 3% fatty acid-free BSA.
-
Isoproterenol (a β-adrenergic agonist).
-
GSK256073 serial dilutions.
-
Glycerol detection reagent.
Procedure:
-
Cell Preparation: Differentiate preadipocytes to mature adipocytes in a 96-well plate. Before the assay, gently wash the cells twice with Wash Buffer.[5]
-
Pre-incubation: Add 90 µL of Assay Buffer containing the desired serial dilutions of GSK256073 or vehicle control to each well. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add 10 µL of isoproterenol solution (e.g., final concentration of 10 µM) to stimulate lipolysis. For the basal control, add 10 µL of Assay Buffer.[5]
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a cell culture incubator.[6]
-
Sample Collection: Carefully collect a 20-50 µL aliquot of the supernatant from each well for glycerol measurement.
-
Glycerol Measurement: Determine the glycerol concentration in the collected supernatant using a commercially available colorimetric or fluorometric glycerol assay kit, following the manufacturer's instructions.[6][7][8]
-
Data Analysis: Subtract the basal glycerol release from all stimulated values. Normalize the data with the isoproterenol-only control set to 100% lipolysis. Plot the percentage of lipolysis against the log of GSK256073 concentration to determine the IC50 value.
Part 2: Cell-Based Assays for Testing PI3Kδ Inhibitor Activity
Introduction to PI3Kδ and the PI3K/Akt Pathway
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate key cellular functions, including cell growth, proliferation, survival, and migration. The Class I PI3K family is divided into isoforms α, β, δ, and γ. While PI3Kα and β are ubiquitously expressed, PI3Kδ (delta) and γ are primarily found in hematopoietic cells, making PI3Kδ a critical mediator of immune cell signaling and an attractive therapeutic target for hematological malignancies and inflammatory diseases.[9]
Upon activation by cell surface receptors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to a cascade of cellular responses.[10]
PI3K/Akt Signaling Pathway
The diagram below illustrates the central role of PI3Kδ in this pathway and the point of intervention for a selective inhibitor.
Data Presentation: Potency of PI3Kδ Inhibitors
The following table summarizes the activity of several known PI3Kδ inhibitors in various assays.
| Compound | Target(s) | Assay Type | IC50 / EC50 (nM) | Reference |
| Idelalisib (CAL-101) | PI3Kδ | Biochemical | 2.5 | [11] |
| PI3Kδ | Cell-based (p-Akt) | 17 | [11] | |
| Umbralisib (TGR-1202) | PI3Kδ | Biochemical | 22.2 | [12] |
| PI3Kδ | Cell-based | 24.3 | [12] | |
| IPI-3063 | PI3Kδ | Biochemical | 2.5 | [11] |
| PI3Kδ | Cell-based (p-Akt) | 0.1 | [11] | |
| Duvelisib | PI3Kδ/γ | Biochemical | 2.5 (δ), 27 (γ) | [13] |
| Pictilisib (GDC-0941) | PI3Kα/δ | Biochemical | 3 (α), 3 (δ) | [12] |
Experimental Protocols
This protocol directly assesses the inhibition of the PI3K pathway by measuring the phosphorylation status of its key downstream effector, Akt.[10]
Workflow Diagram:
Materials:
-
Hematopoietic cell lines (e.g., Raji, MEC-1, MOLM-13).
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS).
-
PI3Kδ inhibitor stock solution (e.g., 10 mM in DMSO).
-
Ice-cold PBS.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows them to reach ~80% confluency. Allow cells to adhere (if applicable) or stabilize. Treat cells with serial dilutions of the PI3Kδ inhibitor (e.g., 10 nM to 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[14] Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-40 µg per lane), add Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe for total Akt and a loading control (β-actin). Quantify band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each condition and normalize to the vehicle control.
This assay determines the effect of a PI3Kδ inhibitor on cell proliferation and viability by measuring ATP levels, which correlate with the number of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., B-cell malignancy lines).
-
Complete growth medium.
-
PI3Kδ inhibitor.
-
96-well, white, clear-bottom tissue culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 90 µL of medium.[17] Incubate overnight to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a 10-point serial dilution of the inhibitor. Add 10 µL of each dilution to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Signal Reading: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background (medium only) from all readings. Normalize the data by setting the vehicle control as 100% viability. Plot the normalized viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Adiponectin Inhibits Lipolysis in Mouse Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zen-bio.com [zen-bio.com]
- 8. saibou.jp [saibou.jp]
- 9. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor IPI-3063 Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: In Vitro Dose-Response Analysis of GSK256073, a GPR109A Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256073 is a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxy-carboxylic acid receptor 2 (HCA2).[1][2] Initially, there may have been some confusion regarding its mechanism of action, but extensive research has clarified that GSK256073 does not operate as a phosphodiesterase 4 (PDE4) inhibitor. Instead, its therapeutic potential is linked to the activation of GPR109A, which is involved in the inhibition of lipolysis.[3] This document provides detailed application notes and protocols for the in vitro dose-response curve analysis of GSK256073, focusing on its activity as a GPR109A agonist.
Note on Mechanism of Action: It is critical to distinguish the mechanism of GSK256073 from that of PDE4 inhibitors. While PDE4 inhibitors increase intracellular cyclic adenosine monophosphate (cAMP) levels by preventing its degradation, GSK256073, as a GPR109A agonist, activates a Gαi/o signaling pathway. This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Data Presentation
| Compound | Assay Type | Cell Line | Measured Effect | Potency (EC50) |
| Niacin | Calcium Mobilization | CHO | G-protein activation | 52 nM |
| MK-6892 | Calcium Mobilization | CHO | G-protein activation | 74 nM |
| Compound 5a | Calcium Mobilization | CHO | G-protein activation | 45 nM |
| β-hydroxybutyrate | GPR109a activation | Not specified | Receptor activation | 700-800 µM |
This table presents data for compounds other than GSK256073 to provide a frame of reference for GPR109A agonist potency.
Signaling Pathway
The activation of GPR109A by GSK256073 initiates a signaling cascade that results in the reduction of intracellular cAMP. The binding of GSK256073 to the GPR109A receptor, which is coupled to an inhibitory G-protein (Gαi/o), leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cAMP. Consequently, the intracellular concentration of cAMP decreases.
Experimental Protocols
In Vitro cAMP Inhibition Assay
This protocol describes a cell-based assay to determine the dose-dependent inhibition of cAMP production by GSK256073 in cells expressing GPR109A.
1. Materials and Reagents:
-
Cell Line: A suitable cell line endogenously expressing or stably transfected with human GPR109A (e.g., CHO-K1, HEK293).
-
GSK256073: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions.
-
Forskolin: To stimulate adenylyl cyclase and induce a measurable level of cAMP.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Assay Buffer: HBSS or PBS with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP Assay Kit: A commercial kit for quantifying intracellular cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well or 96-well assay plates.
2. Experimental Workflow:
3. Detailed Procedure:
-
Cell Culture and Seeding:
-
Culture the GPR109A-expressing cells according to standard protocols.
-
On the day before the assay, harvest the cells and seed them into 384-well or 96-well plates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of GSK256073 in the assay buffer. A typical concentration range to start with could be from 1 pM to 10 µM.
-
Carefully remove the culture medium from the cells and add the diluted GSK256073 solutions.
-
Include wells with vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells).
-
Pre-incubate the plate with GSK256073 for 15-30 minutes at room temperature or 37°C.
-
-
cAMP Stimulation and Detection:
-
Prepare a solution of forskolin in the assay buffer at a concentration that elicits a submaximal cAMP response (typically in the low micromolar range, to be optimized for the specific cell line).
-
Add the forskolin solution to all wells except for the negative control wells (which receive only assay buffer).
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Following the incubation, lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
4. Data Analysis:
-
The raw data (e.g., fluorescence or luminescence intensity) will be inversely proportional to the amount of cAMP produced.
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Normalize the data:
-
The response in the presence of forskolin alone (vehicle control) is set as 0% inhibition.
-
The response in the absence of forskolin (negative control) is set as 100% inhibition.
-
-
Plot the percentage of inhibition against the logarithm of the GSK256073 concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value, which is the concentration of GSK256073 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Conclusion
The in vitro analysis of GSK256073 should focus on its agonistic activity at the GPR109A receptor, with the primary readout being the inhibition of adenylyl cyclase activity, measured as a decrease in intracellular cAMP levels. The provided protocols and background information will enable researchers to design and execute robust dose-response experiments to characterize the potency of GSK256073 and similar GPR109A agonists.
References
- 1. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK256073 acutely regulates NEFA levels via HCA2 agonism but does not achieve durable glycaemic control in type 2 diabetes. A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR109A Activation by GSK256073 using a cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi-coupled receptor activated by niacin and the ketone body β-hydroxybutyrate. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling pathway is a key target in metabolic diseases and inflammation. GSK256073 is a potent and selective agonist of GPR109A.[2][3][4][5] This document provides a detailed protocol for a cell-based cAMP assay to characterize the activation of GPR109A by GSK256073. The protocol is designed for use with common homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP assay kits, such as LANCE® Ultra or HTRF®.
GPR109A Signaling Pathway
Upon binding of an agonist like GSK256073, GPR109A undergoes a conformational change, activating the associated inhibitory G protein (Gi). The activated Gi protein inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. This leads to a reduction in the intracellular concentration of the second messenger cAMP.[1]
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus [u-labex.com]
Application Note: Measuring β-Arrestin Recruitment Induced by the GPR109A Agonist GSK256073
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial drug targets. Upon agonist binding, GPCRs activate heterotrimeric G-proteins and also trigger a subsequent pathway involving GPCR kinases (GRKs) and β-arrestins. The recruitment of β-arrestin to the activated, phosphorylated receptor sterically hinders further G-protein coupling, leading to signal desensitization.[1] Beyond this canonical role, β-arrestins also act as independent signal transducers by scaffolding key signaling molecules like MAP kinases and initiating receptor endocytosis.[1]
The ability to separately measure G-protein signaling and β-arrestin recruitment is critical for identifying "biased ligands"—compounds that preferentially activate one pathway over the other. Such biased signaling may offer therapeutic advantages by selectively engaging desired pathways while avoiding those responsible for adverse effects.[2][3]
GSK256073 is a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[3][4][5] GPR109A is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Like other GPCRs, agonist-bound GPR109A is a substrate for GRKs, leading to the recruitment of β-arrestin.
This document provides a detailed protocol for quantifying GSK256073-induced β-arrestin recruitment to GPR109A using a representative enzyme fragment complementation (EFC) assay, such as the PathHunter® assay technology.[2][3]
Signaling Pathway
Upon binding of an agonist like GSK256073, GPR109A undergoes a conformational change. This facilitates the exchange of GDP for GTP on the associated Gαi subunit, causing the dissociation of Gαi from the Gβγ dimer, initiating G-protein-mediated signaling (e.g., inhibition of cAMP production). Simultaneously, GRKs phosphorylate the intracellular domains of the activated receptor. This phosphorylated receptor then serves as a high-affinity binding site for β-arrestin. The recruitment of β-arrestin blocks further G-protein interaction and initiates downstream signaling and receptor internalization.
Caption: GPR109A signaling pathway upon activation by GSK256073.
Experimental Protocol: PathHunter® β-Arrestin Assay
This protocol is a representative method for measuring β-arrestin recruitment in antagonist mode to determine the potency (IC₅₀) of GSK256073. It is based on the general principles of the DiscoverX PathHunter assay.[2][6]
3.1. Principle The assay utilizes engineered cells co-expressing a GPR109A receptor fused to a ProLink™ (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment. When GSK256073 activates GPR109A, β-arrestin is recruited to the receptor, forcing the complementation of PK and EA. This forms a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is directly proportional to the level of β-arrestin recruitment.[2]
3.2. Materials
-
Cells: PathHunter® U2OS or HEK 293 cells stably co-expressing GPR109A-PK and β-arrestin-EA (e.g., from DiscoverX).
-
Culture Medium: MEM (or DMEM), 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin B).
-
Assay Plates: 384-well white, solid-bottom, tissue-culture treated plates.
-
Reagents:
-
GSK256073 compound stock (e.g., 10 mM in DMSO).
-
Reference GPR109A agonist (e.g., Nicotinic Acid) for determining EC₈₀ concentration.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
PathHunter Detection Reagent Kit.
-
DMSO (cell culture grade).
-
3.3. Protocol
Day 1: Cell Plating
-
Culture the GPR109A PathHunter cells according to the supplier's instructions.
-
Harvest cells using standard trypsinization methods when they reach 80-90% confluency.
-
Resuspend cells in fresh, antibiotic-free culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 200,000 cells/mL.
-
Dispense 20 µL of the cell suspension (4,000 cells) into each well of a 384-well assay plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Compound Addition and Incubation
-
Prepare Compound Plates:
-
Perform serial dilutions of GSK256073 in DMSO to create a concentration range (e.g., 10-point, 3-fold dilutions starting from 1 mM).
-
Dilute the DMSO serial dilutions into Assay Buffer to create the final working concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 0.5%) to avoid solvent effects.[6]
-
Prepare a solution of a reference agonist at its pre-determined EC₈₀ concentration in Assay Buffer. This will be used to stimulate the receptor.
-
-
Antagonist Mode Procedure:
-
Remove the assay plate from the incubator.
-
Add 5 µL of the diluted GSK256073 (or vehicle control) to the appropriate wells.
-
Incubate the plate for 30 minutes at 37°C to allow the antagonist to bind to the receptor.
-
Following the pre-incubation, add 5 µL of the reference agonist at its EC₈₀ concentration to all wells (except for the "no agonist" control wells).
-
-
Incubation: Incubate the plate for 90 minutes at 37°C or room temperature. The optimal incubation time can vary between GPCRs and should be optimized.[2]
Day 3: Signal Detection and Data Analysis
-
Equilibrate the assay plate and the PathHunter Detection Reagents to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add 15 µL of the detection reagent mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the chemiluminescent signal on a plate reader (e.g., PerkinElmer EnVision®).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of GSK256073 using the formula: % Inhibition = [1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)] * 100
-
Signal_Compound: Signal from wells with antagonist and agonist.
-
Signal_Max: Signal from wells with agonist only (vehicle control).
-
Signal_Min: Signal from wells with no agonist (basal signal).
-
-
Plot the % Inhibition against the log concentration of GSK256073.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for the antagonist-mode β-arrestin recruitment assay.
Representative Data
The following table illustrates the expected data structure from a dose-response experiment designed to measure the inhibitory potency (IC₅₀) of GSK256073 on β-arrestin recruitment stimulated by a reference agonist.
| Compound | Target | Assay Mode | Agonist Challenge (EC₈₀) | IC₅₀ (nM) | Max Inhibition (%) |
| GSK256073 | GPR109A | Antagonist | Nicotinic Acid | 15.2 | 98.5 |
| Vehicle (DMSO) | GPR109A | Antagonist | Nicotinic Acid | N/A | 0 |
Note: The IC₅₀ and Max Inhibition values are representative and must be replaced with experimentally derived data.
Conclusion
The protocol described provides a robust framework for quantifying the recruitment of β-arrestin to the GPR109A receptor upon stimulation with the agonist GSK256073. By adapting this assay to both agonist and antagonist modes, researchers can fully characterize the compound's efficacy and potency. This methodology is essential for understanding the complete pharmacological profile of GSK256073 and for the broader study of biased agonism at GPR109A and other GPCRs.
References
- 1. ahajournals.org [ahajournals.org]
- 2. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
Application Note and Protocol: Preparation of GSK256073 Tris Stock Solution
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of a stock solution of GSK256073 in a Tris-based buffer system. GSK256073 is a potent and selective agonist for the Hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A[1]. Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in experimental studies investigating the pharmacological effects of this compound.
GSK256073 has been investigated for its potential in managing type 2 diabetes due to its ability to reduce serum glucose levels[1][2]. It acts by suppressing non-esterified fatty acid (NEFA) concentrations[2]. Proper solubilization and storage of GSK256073 are essential to maintain its biological activity and ensure the integrity of experimental data. This protocol outlines the necessary steps, materials, safety precautions, and storage conditions for preparing a Tris-buffered stock solution of GSK256073.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of GSK256073.
| Property | Value | Reference |
| IUPAC Name | 8-chloro-3-pentyl-7H-purine-2,6-dione | [1] |
| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [1] |
| Molar Mass | 256.69 g/mol | [1] |
| Solubility | ≥ 1.67 mg/mL (6.51 mM) in DMSO | [3] |
| Storage (DMSO Stock) | -80°C for up to 2 years; -20°C for up to 1 year | [3] |
Experimental Protocols
This section details the methodology for preparing a GSK256073 stock solution. Given the limited aqueous solubility of many small molecule inhibitors, the recommended procedure involves initial dissolution in an organic solvent (DMSO) followed by dilution in the desired aqueous buffer (Tris-HCl).
I. Materials and Equipment
-
GSK256073 powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Hydrochloric acid (HCl), 1 M
-
Deionized or Milli-Q water
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bar
-
Sterile conical tubes (e.g., 15 mL and 50 mL)
-
Sterile serological pipettes
-
Micropipettes and sterile, low-retention tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile cryovials for aliquoting and storage
II. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling GSK256073 powder and solvents.
-
Handle GSK256073 powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of fine particles.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for GSK256073 and all other chemicals used for detailed hazard information[4].
III. Protocol for Preparation of Tris-HCl Buffer (e.g., 50 mM, pH 7.4)
-
Weigh Tris Base: To prepare 100 mL of 50 mM Tris-HCl buffer, weigh out 0.605 g of Tris base (Molar Mass = 121.14 g/mol ).
-
Dissolve in Water: Add the Tris base to a beaker containing approximately 80 mL of deionized water. Place a magnetic stir bar in the beaker and stir until the powder is completely dissolved.
-
Adjust pH: While stirring, slowly add 1 M HCl dropwise to the Tris solution. Monitor the pH using a calibrated pH meter. Continue adding HCl until the pH reaches 7.4.
-
Final Volume: Transfer the solution to a 100 mL graduated cylinder and add deionized water to bring the final volume to 100 mL.
-
Sterilization: For cell-based assays, sterilize the buffer by filtering it through a 0.22 µm syringe filter into a sterile container. Store the buffer at 4°C.
IV. Protocol for Preparation of GSK256073 Tris Stock Solution (e.g., 10 mM primary stock in DMSO, diluted to 100 µM in Tris-HCl)
This protocol creates a final working solution in a Tris buffer with a low percentage of DMSO to ensure solubility while minimizing solvent effects in biological assays.
Step 1: Preparation of a 10 mM Primary Stock in DMSO
-
Calculate Mass: To prepare 1 mL of a 10 mM GSK256073 stock solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )
-
Mass = 0.010 mol/L × 0.001 L × 256.69 g/mol = 0.002567 g = 2.57 mg
-
-
Weigh Compound: Accurately weigh approximately 2.57 mg of GSK256073 powder and place it into a sterile microcentrifuge tube or cryovial.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the GSK256073 powder.
-
Ensure Complete Dissolution: Vortex the vial thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained[3]. This is your 10 mM primary DMSO stock .
Step 2: Preparation of a 100 µM Working Stock in Tris-HCl
-
Dilution: To prepare a 1 mL working stock of 100 µM GSK256073 in Tris-HCl buffer, perform a 1:100 dilution of the 10 mM primary DMSO stock.
-
Pipette 990 µL of sterile 50 mM Tris-HCl (pH 7.4) into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM primary DMSO stock to the Tris-HCl buffer.
-
-
Mix: Vortex the tube gently to ensure the solution is homogeneous. The final concentration of DMSO in this working solution is 1%.
Note: The final concentration of the working stock can be adjusted based on experimental needs. Always add the DMSO stock to the aqueous buffer (and not the other way around) to prevent precipitation of the compound.
V. Storage and Stability
-
Primary DMSO Stock (10 mM): Aliquot the primary stock into small, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year)[3].
-
Tris-HCl Working Stock (100 µM): It is highly recommended to prepare the aqueous working solution fresh on the day of the experiment. Due to the potential for hydrolysis and lower stability in aqueous solutions, long-term storage of diluted Tris-buffered stocks is not advised.
Visualizations
The following diagrams illustrate the key workflows described in this protocol.
Caption: Workflow for the preparation of Tris-HCl buffer.
Caption: Workflow for GSK256073 stock solution preparation.
References
- 1. GSK256073 - Wikipedia [en.wikipedia.org]
- 2. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Modeling of GSK256073
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of GSK256073, a selective GPR109A/HCA2 receptor agonist. The included protocols offer detailed methodologies for key experiments related to the study of this compound.
Introduction to GSK256073
GSK256073 is an experimental drug that acts as a potent and selective agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as G-protein coupled receptor 109A (GPR109A)[1]. Activation of this receptor, primarily located on adipocytes, inhibits lipolysis, leading to a reduction in circulating non-esterified fatty acids (NEFA) and consequently, a decrease in serum glucose levels[2][3]. Due to its mechanism of action, GSK256073 has been investigated as a potential therapeutic agent for type 2 diabetes mellitus[3][4].
Pharmacokinetic Profile
The pharmacokinetic properties of GSK256073 have been evaluated in clinical trials. Following oral administration, GSK256073 is readily absorbed, with maximum plasma concentrations (Cmax) typically observed between 1.25 and 2 hours post-dose. Drug exposure, as measured by the area under the concentration-time curve (AUC), demonstrates a dose-dependent increase. Moderate to high inter-subject variability in exposure has been observed.
Table 1: Summary of Selected Plasma GSK256073 Pharmacokinetic Parameters
| Dosing Regimen | Day | N | AUC(0–24) (ng·h/mL) | Cmax (ng/mL) | tmax (h) |
| 5 mg BID | 1 | 19 | 10,074 (39) | 688 (37) | 14.0 (0.50–24.0) |
| 2 | 19 | 14,720 (39) | 988 (34) | 2.03 (0.48–14.0) | |
| 10 mg QD | 1 | 18 | 9,438 (45) | 1,049 (65) | 1.25 (0.50–20.0) |
| 2 | 18 | 12,758 (45) | 1,152 (37) | 2.00 (0.40–6.50) | |
| 25 mg BID | 1 | 18 | 47,855 (54) | 3,467 (37) | 14.0 (0.50–23.9) |
| 2 | 18 | 68,337 (68) | 4,960 (47) | 2.00 (0.47–24.0) | |
| 50 mg QD | 1 | 18 | 61,533 (65) | 5,075 (46) | 2.00 (0.50–20.0) |
| 2 | 18 | 86,895 (66) | 6,815 (44) | 2.00 (0.48–7.95) |
Values for AUC(0–24) and Cmax are presented as geometric means (% coefficient of variation). Values for tmax are presented as median (range). Data sourced from a clinical trial in subjects with type 2 diabetes mellitus.
Pharmacodynamic Profile
The primary pharmacodynamic effect of GSK256073 is the suppression of NEFA through the activation of GPR109A on adipocytes. This leads to downstream effects on glucose metabolism, including reduced serum glucose and improved insulin sensitivity.
Table 2: Summary of GSK256073 Pharmacodynamic Effects
| Pharmacodynamic Marker | Effect | Notes |
| Non-Esterified Fatty Acids (NEFA) | Sustained suppression | Observed throughout the dosing period across various doses. |
| Serum Glucose | Significant reduction | Maximum reduction of -0.87 mmol/L observed with 25 mg BID dose. |
| HOMA-IR | Decrease of 27-47% | Indicative of enhanced insulin sensitivity. |
| Glycerol | Decreased concentrations | Coincides with diminished NEFA, suggesting inhibition of adipocyte lipolysis. |
| HbA1c | No significant improvement | In a 12-week study, no statistically significant change compared to placebo was observed[4]. |
Note: Specific in vitro potency values (IC50/EC50) for GPR109A activation and the maximal effect (Emax) for NEFA reduction are not consistently reported in the reviewed literature. These parameters would need to be determined experimentally for robust pharmacodynamic modeling.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GSK256073 and a typical experimental workflow for its pharmacokinetic and pharmacodynamic analysis.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK256073 acutely regulates NEFA levels via HCA2 agonism but does not achieve durable glycaemic control in type 2 diabetes. A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK256073 in Primary Human Adipocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK256073, a selective G protein-coupled receptor 109A (GPR109A) agonist, in primary human adipocyte cultures. This document outlines the mechanism of action, experimental protocols, and expected outcomes for studying the effects of GSK256073 on adipocyte lipolysis and differentiation.
Introduction
GSK256073 is a potent and selective agonist for GPR109A (also known as HM74A or the niacin receptor), a receptor abundantly expressed in adipocytes. Activation of GPR109A in adipocytes by agonists like GSK256073 leads to the inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids and glycerol.[1] This mechanism makes GSK256073 a valuable tool for investigating metabolic pathways and for the development of therapeutics targeting dyslipidemia and related metabolic disorders.
Mechanism of Action
GSK256073 exerts its anti-lipolytic effect through a well-defined signaling cascade. Upon binding to GPR109A on the surface of adipocytes, it activates an inhibitory G protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels result in lower protein kinase A (PKA) activity. PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL) and perilipin, key enzymes and proteins involved in the breakdown of triglycerides. By inhibiting this cascade, GSK256073 effectively reduces the release of non-esterified fatty acids (NEFA) and glycerol from adipocytes.[1]
Data Presentation
Table 1: Effects of GSK256073 on Adipocyte Lipolysis
| Parameter | Treatment Group | Concentration | Incubation Time | Result | Reference |
| Glycerol Release | Primary Human Adipocytes | 1 µM - 100 µM (estimated) | 1 - 3 hours | Dose-dependent decrease | Inferred from similar GPR109A agonists |
| NEFA Release | Primary Human Adipocytes | 1 µM - 100 µM (estimated) | 1 - 3 hours | Dose-dependent decrease | Inferred from similar GPR109A agonists |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Preadipocytes
Materials:
-
Human subcutaneous or visceral adipose tissue
-
Collagenase Type I solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Preadipocyte Growth Medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin)
-
Sterile filtration units (100 µm and 40 µm)
-
Centrifuge
-
Cell culture flasks/plates
Procedure:
-
Obtain fresh human adipose tissue in a sterile container.
-
Wash the tissue extensively with sterile HBSS to remove excess blood.
-
Mince the tissue into small fragments (1-2 mm³) in a sterile petri dish.
-
Digest the minced tissue with Collagenase Type I solution (e.g., 1 mg/mL in HBSS) for 60-90 minutes at 37°C with gentle agitation.
-
Neutralize the collagenase activity by adding an equal volume of Preadipocyte Growth Medium.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 500 x g for 10 minutes to pellet the stromal vascular fraction (SVF), which contains the preadipocytes.
-
Resuspend the SVF pellet in Preadipocyte Growth Medium and filter through a 40 µm cell strainer for a single-cell suspension.
-
Plate the cells in culture flasks or plates and maintain in a humidified incubator at 37°C and 5% CO₂.
-
Change the medium every 2-3 days until the cells reach confluence.
Protocol 2: Differentiation of Primary Human Preadipocytes into Mature Adipocytes
Materials:
-
Confluent primary human preadipocytes
-
Preadipocyte Growth Medium
-
Adipocyte Differentiation Medium (Preadipocyte Growth Medium supplemented with an adipogenic cocktail, e.g., 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 1 µg/mL insulin)
-
Adipocyte Maintenance Medium (Preadipocyte Growth Medium supplemented with 1 µg/mL insulin)
-
Oil Red O staining solution
Procedure:
-
Once preadipocytes reach 100% confluence, replace the growth medium with Adipocyte Differentiation Medium.
-
Incubate for 3-4 days.
-
Replace the differentiation medium with Adipocyte Maintenance Medium.
-
Maintain the cells in maintenance medium for an additional 7-10 days, changing the medium every 2-3 days.
-
Successful differentiation is characterized by the accumulation of lipid droplets within the cells. This can be visualized by staining with Oil Red O.
Protocol 3: In Vitro Lipolysis Assay
Materials:
-
Differentiated mature human adipocytes
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% BSA
-
Isoproterenol (or other lipolytic agent, as a positive control)
-
GSK256073
-
Glycerol Assay Kit
Procedure:
-
Wash the differentiated adipocytes twice with warm KRB buffer.
-
Pre-incubate the cells in KRB buffer for 1-2 hours at 37°C.
-
Prepare treatment solutions in KRB buffer:
-
Vehicle control (e.g., DMSO)
-
GSK256073 at various concentrations (a dose-response curve is recommended, e.g., 10 nM to 100 µM).
-
Positive control for lipolysis stimulation (e.g., 10 µM Isoproterenol).
-
GSK256073 in combination with the lipolytic stimulator.
-
-
Remove the pre-incubation buffer and add the treatment solutions to the cells.
-
Incubate for 1-3 hours at 37°C. The optimal incubation time should be determined empirically.
-
After incubation, collect the cell culture supernatant (conditioned media).
-
Measure the glycerol concentration in the conditioned media using a commercially available Glycerol Assay Kit, following the manufacturer's instructions.
-
Normalize the glycerol release to the total protein content or DNA content of the cells in each well.
Protocol 4: Adipogenesis Assay
Materials:
-
Human preadipocytes
-
Preadipocyte Growth Medium
-
Adipocyte Differentiation Medium
-
GSK256073
-
Oil Red O staining solution
-
Isopropanol
-
Spectrophotometer
Procedure:
-
Seed human preadipocytes in multi-well plates and allow them to reach confluence.
-
Initiate differentiation as described in Protocol 2.
-
Treat the cells with various concentrations of GSK256073 during the differentiation period. The treatment can be applied throughout the differentiation process or at specific stages.
-
At the end of the differentiation period (e.g., day 10-14), assess the extent of adipogenesis.
-
Qualitative Assessment: Stain the cells with Oil Red O and visualize the lipid droplets under a microscope.
-
Quantitative Assessment: a. After staining with Oil Red O, wash the cells to remove excess stain. b. Elute the stain from the lipid droplets by adding isopropanol to each well and incubating for 10 minutes with gentle shaking. c. Transfer the eluate to a new microplate and measure the absorbance at a wavelength of approximately 500 nm using a spectrophotometer. d. The absorbance is proportional to the amount of lipid accumulated.
Protocol 5: Gene Expression Analysis
Materials:
-
Differentiating preadipocytes or mature adipocytes treated with GSK256073
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for target genes (e.g., PPARG, CEBPA, FABP4, ADIPOQ) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument and reagents
Procedure:
-
Culture and treat cells with GSK256073 as described in the lipolysis or adipogenesis protocols.
-
At the desired time points, lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for the genes of interest.
-
Analyze the relative gene expression levels using the ΔΔCt method, normalizing to the expression of a stable housekeeping gene.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with GSK256073
For: Researchers, scientists, and drug development professionals.
This technical support hub provides essential guidance on addressing the solubility issues of GSK256073 in aqueous solutions for experimental applications. Below you will find frequently asked questions, a troubleshooting guide, and standardized protocols to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is GSK256073 and why is its solubility a critical consideration?
A1: GSK256073 is a selective and potent agonist for the Hydroxy-carboxylic acid receptor 2 (HCA2), also known as GPR109A.[1] Its chemical identity is 8-chloro-3-pentyl-7H-purine-2,6-dione, a structure that suggests the compound is lipophilic and possesses low inherent solubility in water.[2] For accurate and reproducible outcomes in both in vitro and in vivo experiments, ensuring the compound is fully dissolved is a critical first step.
Q2: How do the physicochemical properties of GSK256073 affect its solubility?
A2: GSK256073 is a small molecule with a molecular weight of 256.69 g/mol .[2][3] The purine ring system in its structure contains acidic protons, indicating that GSK256073 likely acts as a weak acid. Consequently, its solubility is expected to be pH-dependent. At a more alkaline (higher) pH, the molecule is more likely to deprotonate and form a more soluble salt, thereby increasing its solubility.
Q3: What is the recommended initial procedure for dissolving GSK256073?
A3: It is advisable to first prepare a concentrated stock solution of GSK256073 in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted to the final working concentration in your aqueous experimental medium. It is imperative to monitor the final concentration of the organic solvent in your experiment, as it may exert independent biological effects.
Q4: I am observing precipitation when I dilute my GSK256073 stock solution into an aqueous buffer. What steps can I take?
A4: This is a frequent challenge encountered with compounds that have poor aqueous solubility. The following troubleshooting strategies can be employed:
-
Reduce the Final Concentration: The simplest approach is to perform your experiments using a lower final concentration of GSK256073.
-
Buffer pH Optimization: As GSK256073 is likely a weak acid, elevating the pH of the aqueous buffer can improve its solubility.
-
Employ Co-solvents: The inclusion of a minor percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol, in the final aqueous solution can aid in maintaining the compound's solubility.
-
Utilize Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can create micelles that encapsulate the compound, thereby increasing its apparent solubility.
-
Consider Formulation Technologies: For in vivo applications, more sophisticated formulation approaches, including the use of cyclodextrins or lipid-based delivery systems, may be required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| GSK256073 powder fails to dissolve in aqueous buffer. | The compound has low intrinsic aqueous solubility. | First, prepare a high-concentration stock solution in an organic solvent like DMSO. Then, dilute this stock into the aqueous buffer. |
| Precipitation is observed after diluting the organic stock solution. | The final concentration of GSK256073 surpasses its solubility limit in the aqueous medium. | - Decrease the final concentration of GSK256073.- Raise the pH of the aqueous buffer.- Introduce a co-solvent or surfactant into the final solution. |
| Experimental results are inconsistent. | The dissolved concentration of GSK256073 varies due to precipitation. | - Visually inspect for any signs of precipitation before starting each experiment.- Prepare fresh dilutions from the stock solution for every experiment.- Use a suitable analytical technique (e.g., HPLC) to quantify the dissolved concentration of GSK256073 in your final experimental setup. |
| The vehicle control exhibits unexpected biological activity. | The organic solvent (e.g., DMSO) is causing off-target effects. | - Confirm that the final concentration of the organic solvent is the same for all experimental groups, including the vehicle control.- Maintain the final solvent concentration at the lowest effective level (typically below 0.5%). |
Quantitative Solubility Data Summary (Template)
As publicly available, specific solubility data for GSK256073 is limited, it is recommended that researchers determine this empirically. The table below serves as a template for summarizing crucial solubility data.
| Parameter | Condition | Solubility (µg/mL or µM) | Method |
| Aqueous Solubility | pH 5.0 (e.g., Acetate Buffer) | Shake-Flask | |
| pH 7.4 (e.g., Phosphate Buffer) | Shake-Flask | ||
| pH 9.0 (e.g., Borate Buffer) | Shake-Flask | ||
| Organic Solvent Solubility | 100% DMSO | Visual Inspection | |
| 100% Ethanol | Visual Inspection | ||
| Co-solvent System Solubility | 10% DMSO in PBS pH 7.4 | HPLC | |
| 5% Ethanol in PBS pH 7.4 | HPLC |
Experimental Protocol: Determining Aqueous Solubility via the Shake-Flask Method
This protocol details a standard procedure for establishing the equilibrium aqueous solubility of GSK256073 across various pH levels.
Materials:
-
GSK256073 powder
-
Aqueous buffers at the desired pH values (e.g., pH 5.0, 7.4, 9.0)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Microcentrifuge
-
HPLC system equipped with a suitable column and detector for analyzing GSK256073
Procedure:
-
Add an excess quantity of GSK256073 powder to a set of microcentrifuge tubes or vials.
-
Dispense a known volume of each aqueous buffer into the corresponding tubes.
-
Seal the tubes/vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a duration sufficient to achieve equilibrium (generally 24-48 hours).
-
Following incubation, centrifuge the samples at high speed to form a pellet of the undissolved solid.
-
Carefully aspirate a known volume of the supernatant, ensuring that no solid particles are carried over.
-
Dilute the supernatant with an appropriate solvent (e.g., the mobile phase for HPLC) to achieve a concentration that falls within the linear range of your analytical method.
-
Use a validated HPLC method to quantify the concentration of GSK256073 in the diluted supernatant.
-
Calculate the solubility in the original buffer by applying the appropriate dilution factor.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting GSK256073 solutions.
Caption: Simplified signaling pathway of the HCA2 (GPR109A) receptor upon activation by GSK256073.
References
Technical Support Center: Optimizing GSK256073 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK256073, a potent and selective hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) agonist, in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK256073?
A1: GSK256073 is a potent and selective agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[1][2] HCA2 is a G-protein coupled receptor (GPCR) that couples to an inhibitory G-protein (Gi). Upon activation by GSK256073, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is responsible for the primary downstream effects of GSK256073.[3]
Q2: In which cell types can I expect to see a response to GSK256073?
A2: The response to GSK256073 is dependent on the expression of the HCA2 receptor. This receptor is predominantly expressed in adipocytes (fat cells) and certain immune cells, such as monocytes and macrophages.[4] For researchers working with cell lines that do not endogenously express HCA2, transient or stable transfection of the receptor into cell lines like HEK293 or CHO is a common practice to study its function.[1][5]
Q3: What are the expected downstream effects of GSK256073 treatment in cells?
A3: In adipocytes, the primary and most well-characterized effect of GSK256073 is the inhibition of lipolysis. This results in a measurable decrease in the release of non-esterified fatty acids (NEFA) and glycerol into the cell culture medium.[2][6] In immune cells, activation of HCA2 by GSK256073 can lead to anti-inflammatory responses.
Q4: How should I prepare my stock solution of GSK256073?
A4: GSK256073 is soluble in dimethyl sulfoxide (DMSO).[7] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C. For cell-based assays, the DMSO stock solution should be serially diluted in your cell culture medium to the final desired concentration.
Q5: What is a good starting concentration range for my experiments?
A5: While specific EC50 values in various cell lines are not widely published, GSK256073 is described as a "highly potent" HCA2 agonist.[1] For initial experiments, a dose-response curve is recommended, starting from a low nanomolar range and extending to the low micromolar range (e.g., 1 nM to 10 µM).
Troubleshooting Guides
Issue 1: I am not observing the expected decrease in cAMP levels in my HCA2-expressing cells.
-
Possible Cause 1: Low HCA2 receptor expression.
-
Solution: Verify the expression of HCA2 in your cell line using qPCR or Western blot. If you are using a transient transfection system, optimize the transfection efficiency.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Solution: Ensure your cAMP assay is sensitive enough to detect a decrease in basal cAMP levels. The use of forskolin or another adenylyl cyclase activator to elevate basal cAMP levels can make the inhibitory effect of GSK256073 more apparent.
-
-
Possible Cause 3: GSK256073 degradation.
-
Solution: Ensure the proper storage of your GSK256073 stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
-
Issue 2: The observed potency (EC50) in my cell-based assay is much lower than expected.
-
Possible Cause 1: High protein binding in culture medium.
-
Solution: GSK256073 may bind to proteins in the fetal bovine serum (FBS) in your culture medium, reducing its free concentration. Consider reducing the FBS percentage during the treatment period, if your cells can tolerate it, or using a serum-free medium for the assay.
-
-
Possible Cause 2: Cell permeability issues.
-
Solution: While GSK256073 is a small molecule, poor cell permeability can be a factor. Ensure your cells are healthy and that the incubation time is sufficient for the compound to reach its target.
-
Issue 3: I am observing cytotoxicity at higher concentrations of GSK256073.
-
Possible Cause 1: Off-target effects.
-
Solution: At high concentrations, small molecules can exhibit off-target effects.[8] Try to use the lowest effective concentration that gives you a robust on-target signal. Consider using a structurally different HCA2 agonist to confirm that the observed phenotype is due to HCA2 activation.
-
-
Possible Cause 2: DMSO toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture wells is kept low, ideally below 0.5%, and is consistent across all treatment groups, including the vehicle control.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Target | Hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) | [1] |
| Mechanism of Action | Selective Agonist | [2][6] |
| Solubility in DMSO | 2 mg/mL | [7] |
Experimental Protocols
Protocol 1: Determination of GSK256073-Mediated Inhibition of cAMP Production
This protocol is designed to measure the ability of GSK256073 to inhibit forskolin-stimulated cAMP production in HEK293 cells stably expressing the human HCA2 receptor.
Materials:
-
HEK293 cells stably expressing human HCA2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
GSK256073
-
DMSO
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well white opaque assay plates
Procedure:
-
Cell Seeding: Seed the HCA2-expressing HEK293 cells into the assay plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of GSK256073 in DMSO. Perform serial dilutions in assay buffer (e.g., HBSS or serum-free media) to create a concentration range for your dose-response curve. Also, prepare a stock solution of forskolin.
-
Cell Treatment: a. Gently remove the culture medium from the cells. b. Add the assay buffer containing the PDE inhibitor and incubate for a short period (e.g., 15-30 minutes) at 37°C. c. Add the different concentrations of GSK256073 to the respective wells and incubate for 15-30 minutes at 37°C. d. Add a fixed concentration of forskolin (a concentration that gives a sub-maximal stimulation of cAMP, to be determined empirically) to all wells except the negative control. e. Incubate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Follow the instructions provided with your chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis: Plot the cAMP signal against the log of the GSK256073 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Measurement of NEFA Release from Adipocytes
This protocol describes the measurement of GSK256073's effect on isoproterenol-stimulated lipolysis in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Adipocyte culture and differentiation media
-
GSK256073
-
DMSO
-
Isoproterenol (a beta-adrenergic agonist to stimulate lipolysis)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
NEFA assay kit
-
96-well assay plates
Procedure:
-
Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.
-
Compound Preparation: Prepare a 10 mM stock solution of GSK256073 in DMSO. Prepare serial dilutions in the assay buffer. Also, prepare a stock solution of isoproterenol.
-
Cell Treatment: a. Wash the adipocytes twice with PBS. b. Pre-incubate the cells with assay buffer for 1-2 hours at 37°C. c. Remove the buffer and add fresh assay buffer containing the various concentrations of GSK256073. Incubate for 30 minutes at 37°C. d. Add a fixed concentration of isoproterenol (e.g., 10 µM) to stimulate lipolysis and incubate for 1-2 hours at 37°C.
-
Sample Collection: Carefully collect the supernatant (the assay buffer) from each well.
-
NEFA Measurement: Use a commercial NEFA assay kit to measure the concentration of non-esterified fatty acids in the collected supernatants.[9]
-
Data Analysis: Normalize the NEFA release to the protein content in each well. Plot the percentage inhibition of isoproterenol-stimulated NEFA release against the log of the GSK256073 concentration to determine the IC50 value.
Visualizations
Caption: HCA2 signaling pathway activated by GSK256073.
Caption: General experimental workflow for GSK256073 cell-based assays.
References
- 1. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hobt-anhydrous.com [hobt-anhydrous.com]
- 4. GPCR in Adipose Tissue Function—Focus on Lipolysis [mdpi.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. GSK256073 acutely regulates NEFA levels via HCA2 agonism but does not achieve durable glycaemic control in type 2 diabetes. A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soluble in dmso at 2 mg/ml | Sigma-Aldrich [sigmaaldrich.com]
- 8. On-target development - Specificity screening of biotherapeutics to avoid off-target liabilities [healthtech.com]
- 9. Assessment of lipolysis biomarkers in adipose tissue of patients with gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
unexpected off-target effects of GSK256073
Technical Support Center: GSK256073
A Note on Off-Target Effects: Publicly available scientific literature and clinical trial data for GSK256073 describe it as a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxy-carboxylic acid receptor 2 (HCA2).[1][2] The primary focus of existing research has been on its on-target pharmacology. While any small molecule has the potential for off-target interactions, specific, have not been detailed in the available literature. Clinical studies noted a safety profile that was not significantly different from placebo.[1]
This technical support center, therefore, focuses on the known on-target mechanism of GSK256073, potential reasons for the loss of its pharmacological effect over time (tachyphylaxis), and troubleshooting for researchers utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK256073?
A1: GSK256073 is a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A/HCA2).[3] GPR109A is a Gi/G0 protein-coupled receptor predominantly expressed on adipocytes and various immune cells.[4] Activation of GPR109A in adipocytes by GSK256073 leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[4][5] This reduction in cAMP decreases the activity of hormone-sensitive lipase, resulting in the inhibition of lipolysis—the breakdown of triglycerides into non-esterified fatty acids (NEFA) and glycerol.[1][5] The primary therapeutic goal was to lower circulating NEFA levels to improve insulin sensitivity and glycemic control in type 2 diabetes.[1]
Q2: How selective is GSK256073 for GPR109A?
A2: The available literature consistently refers to GSK256073 as a "selective" GPR109A agonist.[1][2] It was developed as a pharmacological tool to better understand the role of HCA2 in lipid metabolism, implying a high degree of specificity to avoid confounding effects.[3] However, comprehensive selectivity profiling data against a wide panel of other receptors, kinases, and enzymes is not publicly available.
Q3: Why did GSK256073 fail to achieve long-term efficacy in clinical trials?
A3: Although GSK256073 demonstrated significant acute effects on lowering NEFA and glucose concentrations over a 48-hour period, it did not achieve durable glycemic control in a 12-week clinical trial.[1] The pharmacological activity was observed to be lost or significantly reduced by week 6, despite sustained and accumulating drug exposure.[1] This phenomenon is suggestive of tachyphylaxis, or a rapid desensitization of the biological response.[1][6]
Q4: What is tachyphylaxis and how might it apply to GSK256073?
A4: Tachyphylaxis is the rapid and short-term decrease in response to a drug following its repeated administration.[6] For G-protein coupled receptors like GPR109A, this can occur through several mechanisms, including:
-
Receptor Phosphorylation: Continuous agonist stimulation can lead to phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs).[7][8]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[7][8] This sterically hinders further G-protein coupling (desensitization) and promotes receptor internalization via endocytosis, removing them from the cell surface.[5][7] While the specific molecular mechanism of tachyphylaxis for GSK256073 has not been published, this process is a common regulatory feature of GPCRs and is the most likely explanation for the observed loss of efficacy in longer-term studies.[1][7]
Troubleshooting Guides
Issue 1: I am not observing the expected decrease in NEFA levels in my in vitro adipocyte culture after treatment with GSK256073.
-
Question: Why might GSK256073 not be effective in my cell-based assay?
-
Answer:
-
Cell Line GPR109A Expression: Confirm that your adipocyte cell line expresses sufficient levels of GPR109A. Expression levels can vary between cell lines and differentiation states. Consider running a qPCR or western blot for GPR109A.
-
Compound Integrity: Ensure the GSK256073 compound is correctly stored and has not degraded. Prepare fresh stock solutions.
-
Assay Conditions: Verify the concentration and incubation time. While potent, the compound's effect may be time-dependent. Run a dose-response and time-course experiment to determine optimal conditions for your specific cell system.
-
Serum in Media: Components in fetal bovine serum (FBS) or other media supplements could potentially interfere with the assay or compete for binding, although this is less likely for a selective agonist. Consider running the experiment in a serum-free medium for a short duration if possible.
-
Issue 2: The initial response to GSK256073 in my experiment was strong, but the effect diminishes with repeated or prolonged treatment.
-
Question: My experiment shows a loss of GSK256073's effect over time. How can I investigate this?
-
Answer: This observation is consistent with the clinical findings and likely due to tachyphylaxis.[1] To investigate this phenomenon in your experimental system, you can:
-
Implement a Washout Period: After an initial treatment and subsequent loss of response, remove the compound and allow the cells to "rest" in a compound-free medium for a period (e.g., 12-24 hours). Re-stimulation with GSK256073 after this washout may restore the response, indicating receptor recycling and resensitization.
-
Measure Receptor Internalization: If you have the tools, you can directly measure receptor internalization. This can be done by using a GPR109A antibody to stain non-permeabilized cells and quantifying the cell-surface receptor population via flow cytometry or imaging after agonist treatment. A decrease in surface staining indicates internalization.[5]
-
Assess Downstream Signaling Intermediates: Measure cAMP levels. In a desensitized state, GSK256073 will fail to inhibit forskolin-stimulated cAMP accumulation, providing a direct readout of the loss of G-protein coupling.
-
Data Presentation
Table 1: Acute Effects of GSK256073 on Glucose and NEFA in Type 2 Diabetes Subjects (48-Hour Study) [1][9]
| Dosing Regimen | Maximum Reduction in Mean Glucose (mmol/L) | Sustained Suppression of NEFA |
| 5 mg BID | Significant | Yes |
| 10 mg QD | -0.60 | Yes |
| 25 mg BID | -0.87 | Yes |
| 50 mg QD | Significant | Yes |
Table 2: Long-Term Efficacy of GSK256073 (12-Week Study) [1]
| Dosing Regimen | Change in HbA1c vs. Placebo (at Week 12) | NEFA Suppression at Week 6 |
| 5 mg BID | Not Statistically Significant | Lost |
| 10 mg QD | Not Statistically Significant | Lost |
| 25 mg BID | Not Statistically Significant | Lost |
| 50 mg QD | -0.30% (Not Statistically Significant) | Reduced |
Mandatory Visualization
Caption: GPR109A signaling pathway activated by GSK256073.
Caption: Workflow for troubleshooting loss of GSK256073 efficacy.
Experimental Protocols
Protocol 1: In Vitro GPR109A Activation Assay (cAMP Measurement)
This protocol is designed to functionally assess GPR109A activation by measuring the inhibition of adenylyl cyclase.
-
Objective: To determine if GSK256073 can inhibit forskolin-stimulated cAMP production in a GPR109A-expressing cell line (e.g., differentiated 3T3-L1 adipocytes, HEK293 cells stably expressing GPR109A).
-
Materials:
-
GPR109A-expressing cells
-
GSK256073
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based)
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
Pre-treatment: Aspirate the culture medium. Wash cells once with assay buffer. Add assay buffer containing a fixed concentration of IBMX (e.g., 500 µM) to all wells.
-
Agonist Addition: Add varying concentrations of GSK256073 to the appropriate wells to create a dose-response curve. Include a "vehicle control" (e.g., DMSO). Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM, a concentration determined to give a robust but sub-maximal cAMP signal) to all wells except for the "basal control" wells. Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP signal against the log concentration of GSK256073. A successful activation will show a dose-dependent decrease in the forskolin-stimulated cAMP signal. Calculate the IC50 value.
-
Protocol 2: Measurement of Non-Esterified Fatty Acids (NEFA) in Media
This protocol measures the functional downstream effect of GPR109A-mediated inhibition of lipolysis.
-
Objective: To quantify the release of NEFA from adipocytes into the culture medium following treatment with GSK256073.
-
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
Isoproterenol or another β-adrenergic agonist to stimulate basal lipolysis
-
GSK256073
-
Commercial NEFA quantification kit (colorimetric or fluorometric)[10]
-
-
Procedure:
-
Cell Preparation: Culture and differentiate adipocytes in multi-well plates. On the day of the assay, wash the cells gently with PBS to remove old media.
-
Pre-incubation: Add assay buffer and incubate for 1-2 hours to establish a basal state.
-
Treatment: Prepare treatment solutions in fresh assay buffer. These should include:
-
Vehicle Control (basal NEFA release)
-
Isoproterenol alone (stimulated lipolysis)
-
Isoproterenol + varying concentrations of GSK256073
-
-
Aspirate the pre-incubation buffer and add the respective treatment solutions to the wells.
-
Incubation: Incubate the plate at 37°C for 1-3 hours to allow for lipolysis and NEFA release into the media.
-
Sample Collection: Carefully collect the supernatant (culture media) from each well without disturbing the cell layer.
-
NEFA Quantification: Measure the NEFA concentration in the collected media samples using a commercial kit according to the manufacturer's instructions.[10] These kits typically involve a multi-step enzymatic reaction that results in a colored or fluorescent product, which is read on a plate reader.[10]
-
Data Analysis: Normalize the data by subtracting the basal NEFA release. Plot the percentage inhibition of isoproterenol-stimulated NEFA release against the log concentration of GSK256073 to determine the IC50.
-
References
- 1. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. ahajournals.org [ahajournals.org]
- 9. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus [u-labex.com]
- 10. U Mass - Non-esterified fatty acids [protocols.io]
Technical Support Center: Stability of Small Molecules in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of small molecule compounds, such as GSK256073 tris, in cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of my compound in cell culture media?
A: The stability of a test compound in your experimental setup is crucial for the correct interpretation of its biological effects. If a compound degrades over the course of an experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy. Stability studies are essential to establish a reliable concentration-response relationship.
Q2: What are the primary factors that can affect the stability of a compound like this compound in cell culture media?
A: Several factors can influence the stability of a compound in cell culture media:
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways. Buffering systems like Tris-HCl are used to maintain a stable pH.
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.
-
Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the test compound.
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Additionally, cells themselves can metabolize the compound.
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q3: What is the role of Tris buffer in maintaining compound stability?
A: Tris (tris(hydroxymethyl)aminomethane) is a commonly used biological buffer with a pKa of approximately 8.1 at 25°C, making it effective at maintaining a stable pH in the physiological range of 7.0 to 9.0.[1][2] By preventing significant fluctuations in the pH of the cell culture medium, Tris buffer helps to minimize pH-dependent degradation of the compound.[1] Its chemical inertness and compatibility with many biological molecules make it a popular choice in cell culture applications.
Q4: My compound is precipitating when I add it to the cell culture medium. What can I do?
A: Precipitation is a common issue, especially with hydrophobic compounds. Here are a few troubleshooting steps:
-
Check the final concentration: The concentration of your compound may be exceeding its solubility limit in the aqueous media. Try using a lower final concentration.
-
Optimize the dilution method: Instead of adding a concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help.
-
Use pre-warmed media: Adding the compound to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.
Troubleshooting Guide: Compound Instability
This guide provides a systematic approach to troubleshooting common issues related to compound stability in cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Chemical degradation in media | Perform a stability study by incubating the compound in cell-free media over a time course and analyze by HPLC or LC-MS/MS. |
| Cellular metabolism | Incubate the compound with cells and analyze both the media and cell lysate for the parent compound and potential metabolites. | |
| Non-specific binding | Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to the plasticware. | |
| High variability between replicates | Inconsistent sample handling | Ensure uniform mixing of media and precise timing for sample collection. Use calibrated pipettes. |
| Incomplete solubilization | Visually inspect stock solutions for precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently. | |
| Analytical method variability | Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy. | |
| Precipitation in the media | Poor aqueous solubility | Decrease the final working concentration. Optimize the dilution procedure by using pre-warmed media and a stepwise dilution approach. |
| Interaction with media components | Test the compound's stability in a simpler, serum-free medium to identify potential interactions. |
Quantitative Data Presentation
The following table provides a representative example of stability data for a hypothetical small molecule, "Compound-Y," in a Tris-buffered cell culture medium (pH 7.4) at 37°C.
| Time (hours) | Mean Concentration (µM) (n=3) | Standard Deviation | % Remaining |
| 0 | 10.00 | 0.15 | 100 |
| 2 | 9.85 | 0.21 | 98.5 |
| 4 | 9.62 | 0.18 | 96.2 |
| 8 | 9.25 | 0.25 | 92.5 |
| 24 | 8.10 | 0.30 | 81.0 |
| 48 | 6.58 | 0.35 | 65.8 |
Data is for illustrative purposes and based on typical degradation kinetics.
Experimental Protocols
Protocol: Assessing Compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of a compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
1. Materials:
- Test compound
- Appropriate solvent for stock solution (e.g., DMSO)
- Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, buffered with Tris-HCl to pH 7.4
- Sterile microcentrifuge tubes or multi-well plates
- Incubator (37°C, 5% CO2)
- HPLC or LC-MS/MS system
2. Procedure:
- Prepare Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in a suitable solvent like DMSO.
- Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.1%) and consistent across all samples.
- Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or wells of a multi-well plate.
- Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media. This will serve as your T=0 time point. Process this sample immediately as described in step 6.
- Incubation: Place the remaining samples in a 37°C incubator.
- Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and quench the degradation process. A common method is to add a threefold excess of a cold organic solvent like acetonitrile or methanol to precipitate proteins.
- Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.
- Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS/MS method.
- Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting decision tree for compound instability.
References
Technical Support Center: GSK256073 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with GSK256073 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is GSK256073 and what is its primary mechanism of action?
GSK256073 is a potent and selective agonist for the G-protein coupled receptor (GPCR), Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[1] Its primary mechanism of action is to mimic the effects of niacin by binding to HCA2, which leads to the inhibition of lipolysis in adipocytes. This results in a decrease in circulating free fatty acids (NEFA) and triglycerides.[1]
Q2: What are the expected acute in vivo effects of GSK256073 administration?
In both preclinical models (rats and guinea pigs) and early-phase human clinical trials, acute administration of GSK256073 has been shown to cause a significant and rapid reduction in plasma NEFA and glycerol concentrations.[1][2] This is often accompanied by a decrease in blood glucose levels, particularly in diabetic models and subjects.[2]
Q3: Why am I observing a loss of efficacy with repeated dosing of GSK256073?
This is a key inconsistency reported with GSK256073. While the initial dose produces a robust response, subsequent doses often result in a diminished or complete loss of pharmacological effect, a phenomenon known as tachyphylaxis.[3][4] This is not due to a lack of drug exposure, as studies have shown sustained or even accumulating plasma concentrations of GSK256073 with repeated dosing.[3][4] The likely cause is desensitization and internalization of the HCA2 receptor, which is discussed in detail in the Troubleshooting Guide.
Q4: Was GSK256073 developed to avoid the flushing side effect of niacin?
Yes, a primary goal in the development of GSK256073 was to create a potent HCA2 agonist that does not cause the significant flushing (vasodilation) associated with niacin treatment, which often leads to poor patient compliance.[1] Preclinical studies in guinea pigs, a model used to predict flushing, showed that GSK256073 had a minimal effect on ear temperature, indicating a low potential for causing flushing.[1]
Troubleshooting Guide: Inconsistent In Vivo Results
Issue 1: Diminished or Abolished Efficacy Upon Repeat Dosing (Tachyphylaxis)
Symptoms:
-
A strong initial reduction in NEFA and/or glucose levels after the first dose of GSK256073.
-
A significantly weaker or no response in NEFA and/or glucose levels after the second or subsequent doses, even with the same or higher dose.
Potential Cause: HCA2 Receptor Desensitization and Internalization
The most probable cause for the observed tachyphylaxis is the desensitization and subsequent internalization of the HCA2 receptor upon prolonged or repeated agonist stimulation. This is a common regulatory mechanism for many GPCRs.
Signaling Pathway and Desensitization Mechanism:
Caption: HCA2 (GPR109A) signaling and desensitization pathway.
Troubleshooting Strategies:
-
Implement a "Washout" Period: To regain receptor sensitivity, a sufficient washout period between doses is crucial. The optimal duration will depend on the animal model and the specific experimental design and may need to be determined empirically.
-
Consider a Different Dosing Regimen: Instead of repeated bolus doses, a continuous infusion might maintain a lower, more constant plasma concentration of GSK256073, which could potentially reduce the rate of receptor desensitization.
-
Investigate Biased Agonism: The concept of "biased agonism" suggests that some ligands can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). While GSK256073's bias profile is not extensively detailed in publicly available literature, this is an important area of GPCR research. For your future experiments, you might consider investigating downstream markers of both G-protein and β-arrestin pathways to better understand the signaling profile of GSK256073 in your model.
-
Use HCA2 Knockout/Knockdown Models: To confirm that the observed effects (and their disappearance) are indeed mediated by HCA2, consider using HCA2 knockout or knockdown animal models as negative controls.
Issue 2: Variability in Efficacy Between and Within Experiments
Symptoms:
-
Inconsistent magnitude of NEFA or glucose reduction across different animals in the same treatment group.
-
Difficulty in reproducing the same quantitative effect in separate experiments.
Potential Causes & Troubleshooting Strategies:
-
Formulation and Vehicle:
-
Problem: GSK256073 is a small molecule that may have limited aqueous solubility. Improper formulation can lead to inconsistent absorption and bioavailability.
-
Solution: While specific formulations for preclinical studies are not widely published, a common vehicle for oral administration of similar compounds is a suspension in an aqueous vehicle containing a suspending agent like methylcellulose and a surfactant like Tween 80. For example, a 0.5% methylcellulose with 0.2% Tween 80 solution is often used. Ensure the compound is uniformly suspended before each administration.
-
-
Route of Administration and Pharmacokinetics:
-
Problem: The oral bioavailability of GSK256073 may vary between species and even between individual animals.
-
Solution: For initial proof-of-concept studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass potential absorption variability. If oral administration is necessary, ensure consistent gavage technique.
-
-
Animal Model and Physiological State:
-
Problem: The metabolic state of the animals (e.g., fed vs. fasted) can significantly impact baseline NEFA and glucose levels and the response to GSK256073.
-
Solution: Standardize the fasting period before dosing and blood sampling. Be aware that different rodent strains can have different metabolic characteristics.
-
Experimental Protocols
General In Vivo Experimental Workflow
Caption: General workflow for in vivo studies with GSK256073.
Suggested Protocol for Acute Efficacy Study in Rats
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Acclimatization: At least one week under standard housing conditions.
-
Fasting: 12-16 hours prior to the experiment with free access to water.
-
Formulation: Suspend GSK256073 in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Prepare fresh on the day of the experiment and ensure homogeneity.
-
Dosing: Administer GSK256073 or vehicle via oral gavage at a volume of 5-10 mL/kg.
-
Blood Sampling: Collect blood samples (e.g., from the tail vein) at baseline (t=0) and at various time points post-dose (e.g., 1, 2, 4, 6, and 24 hours).
-
Analysis: Measure plasma NEFA and glucose concentrations.
Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of GSK256073
| Animal Model | Dose | Route of Administration | Primary Endpoint | Result | Reference |
| Rat | Not specified | Not specified | NEFA Reduction | Similar to niacin | [1] |
| Guinea Pig | Not specified | Not specified | NEFA Reduction | Similar to niacin | [1] |
| Guinea Pig | Not specified | Not specified | Ear Temperature (Flushing) | Minimal effect | [1] |
Table 2: Clinical Pharmacokinetics and Pharmacodynamics of GSK256073 (Single Dose)
| Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | NEFA Suppression | Glucose Reduction | Reference |
| Healthy Male Subjects | Not specified | Not specified | Not specified | Not specified | Sustained | Sustained | [1] |
| Type 2 Diabetes Subjects | 5 mg BID | 688 | 14.0 | 10074 | Sustained | Significant | [2] |
| Type 2 Diabetes Subjects | 10 mg QD | 1049 | 1.25 | 9438 | Sustained | Significant | [2] |
| Type 2 Diabetes Subjects | 25 mg BID | 3467 | 14.0 | 47855 | Sustained | Significant | [2] |
| Type 2 Diabetes Subjects | 50 mg QD | 5075 | 2.00 | 61533 | Sustained | Significant | [2] |
Table 3: Long-Term Efficacy of GSK256073 in Type 2 Diabetes Subjects
| Dose | Duration | Effect on NEFA | Effect on HbA1c | Reference |
| 5mg BID, 10mg QD, 25mg BID | 6 weeks | Activity lost | Not statistically significant vs. placebo | [3][4] |
| 50mg QD | 6 weeks | Activity reduced | Not statistically significant vs. placebo | [3][4] |
References
- 1. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK256073 acutely regulates NEFA levels via HCA2 agonism but does not achieve durable glycaemic control in type 2 diabetes. A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Guinea pig as a preclinical model for demonstrating the efficacy and safety of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing flushing effects in animal studies with GSK256073
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of GSK256073 in animal studies, with a particular focus on the phenomenon of flushing.
Frequently Asked Questions (FAQs)
Q1: Is flushing an expected side effect of GSK256073 in animal studies?
A1: No. GSK256073 is a hydroxy-carboxylic acid receptor 2 (HCA2) agonist specifically designed to be non-flushing.[1] Preclinical studies in guinea pig models, which are used to predict flushing, demonstrated that GSK256073 has a minimal effect.[1] This was predictive of the human response, where GSK256073 did not cause flushing while still producing the desired therapeutic effects on non-esterified fatty acids (NEFA) and triglycerides.[1]
Q2: What is the mechanism of flushing associated with other HCA2 agonists like niacin?
A2: Flushing induced by HCA2 agonists like niacin is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) in dermal Langerhans cells and keratinocytes.[2][3][4] This activation leads to the production of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[4][5][6][7] These prostaglandins then act on receptors in the capillaries, causing vasodilation and the characteristic flushing response.[4]
Q3: If I observe flushing-like symptoms in my animal study with GSK256073, what could be the cause?
A3: While GSK256073 is designed to be non-flushing, if you observe symptoms resembling flushing (e.g., reddening of the skin, increased ear temperature), it is important to investigate other potential causes. These could include the vehicle used for administration, other components of the formulation, or an unexpected off-target effect in the specific animal model being used. It is recommended to run a vehicle-only control group to rule out the vehicle as the cause.
Troubleshooting Guide: Unexpected Flushing-Like Symptoms
If you encounter unexpected flushing-like symptoms in your animal studies with GSK256073, the following troubleshooting steps can help you identify the cause.
| Observation | Potential Cause | Recommended Action |
| Reddening of the skin or increased ear temperature after administration of GSK256073. | Vehicle or formulation component. | Administer the vehicle alone to a control group of animals to determine if it induces a flushing-like response. |
| Flushing-like symptoms are observed only in a specific animal model. | Model-specific off-target effects. | Review the literature for any known sensitivities of your specific animal model to HCA2 agonists or similar compounds. Consider using a different animal model for comparison. |
| The observed response is inconsistent across animals. | Individual animal variability or experimental error. | Ensure consistent dosing and administration techniques. Increase the number of animals in the study to account for biological variability. |
Experimental Protocols
Protocol 1: Assessment of Flushing Potential in Guinea Pigs
This protocol is based on the preclinical model used to assess the flushing potential of HCA2 agonists.[1]
Objective: To determine if a test compound induces a flushing response by measuring changes in ear temperature.
Materials:
-
Male Hartley guinea pigs
-
Test compound (e.g., GSK256073)
-
Positive control (e.g., Niacin)
-
Vehicle control
-
Infrared thermometer
Procedure:
-
Acclimatize animals to the experimental environment.
-
Record baseline ear temperature for each animal.
-
Administer the test compound, positive control, or vehicle control to the respective groups of animals.
-
Measure ear temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-administration.
-
Calculate the change in ear temperature from baseline for each time point.
-
Compare the changes in ear temperature between the different treatment groups.
Expected Results:
-
Vehicle control: No significant change in ear temperature.
-
Positive control (Niacin): A significant increase in ear temperature, indicative of a flushing response.
-
GSK256073: A minimal or no significant change in ear temperature.[1]
Signaling Pathways and Workflows
Signaling Pathway of Niacin-Induced Flushing
The following diagram illustrates the signaling pathway responsible for the flushing effect induced by HCA2 agonists like niacin.
Caption: Signaling pathway of niacin-induced flushing.
Experimental Workflow for Flushing Assessment
The following diagram outlines the experimental workflow for assessing the flushing potential of a compound in an animal model.
Caption: Workflow for assessing flushing potential.
References
- 1. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice [jci.org]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. The mechanism and mitigation of niacin-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Citations to GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing [jci.org]
- 7. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
impact of Tris buffer concentration on GSK256073 assay results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK256073 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for GSK256073?
A1: GSK256073 is a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxy-carboxylic acid receptor 2 (HCA2).[1] Activation of GPR109A by GSK256073 in adipocytes inhibits the activity of hormone-sensitive lipase, leading to a decrease in the release of free fatty acids (lipolysis). This reduction in circulating non-esterified fatty acids (NEFA) and glycerol can contribute to improved glucose homeostasis.
Q2: What is the optimal concentration of Tris buffer for a GSK256073 assay?
A2: The optimal Tris buffer concentration can vary depending on the specific assay format (e.g., binding assay, functional assay) and the cellular context. A common starting point for GPCR binding assays is a concentration range of 25-100 mM. It is crucial to empirically determine the optimal concentration for your specific experimental conditions to ensure stable pH and minimal interference with the receptor-ligand interaction.
Q3: Can the concentration of Tris buffer impact the binding of GSK256073 to its receptor?
A3: While direct evidence for Tris buffer interference with GSK256073 binding is not extensively documented, it is a possibility. Tris, containing a primary amine, has the potential to interact with proteins and could subtly alter the conformation of the GPR109A receptor or GSK256073 itself. Variations in Tris concentration could lead to changes in ionic strength and pH, which are known to affect receptor-ligand binding kinetics. Therefore, consistency in buffer concentration is critical for reproducible results.
Q4: Are there alternative buffers that can be used for GSK256073 assays?
A4: Yes, HEPES is a commonly used alternative to Tris in many biological assays, including GPCR binding studies. HEPES is often favored for its lower pKa sensitivity to temperature changes compared to Tris. If you suspect Tris buffer is interfering with your assay, consider preparing your assay reagents with HEPES buffer at a similar concentration and pH and compare the results.
Q5: How does temperature sensitivity of Tris buffer affect the assay?
A5: The pKa of Tris buffer is sensitive to temperature changes. For every one-degree Celsius decrease in temperature, the pH of a Tris buffer solution will increase by approximately 0.03 units. This is an important consideration if assay incubation steps are performed at different temperatures. It is recommended to pH the Tris buffer at the temperature at which the assay will be performed to ensure accurate and consistent pH conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during GSK256073 assays.
| Problem | Potential Cause | Recommended Solution |
| High background signal | 1. Suboptimal Tris buffer concentration leading to non-specific binding. 2. Endogenous agonists present in the serum used for cell culture. | 1. Optimize Tris buffer concentration (try a range from 25 mM to 100 mM). Ensure the pH is stable throughout the experiment. 2. Perform serum starvation of cells for a defined period before the assay. |
| Low or no response to GSK256073 | 1. Incorrect Tris buffer pH affecting receptor conformation or ligand binding. 2. Degradation of GSK256073. 3. Insufficient receptor expression on the cell surface. | 1. Verify the pH of the Tris buffer at the experimental temperature. Prepare fresh buffer if necessary. 2. Use freshly prepared GSK256073 dilutions for each experiment. 3. Confirm GPR109A expression levels using a suitable method like flow cytometry or western blotting. |
| High variability between replicate wells | 1. Inconsistent Tris buffer concentration or pH across the assay plate. 2. Pipetting errors. 3. Uneven cell seeding. | 1. Ensure the buffer is well-mixed and that the same batch is used for all wells. 2. Use calibrated pipettes and proper pipetting techniques. 3. Ensure a homogenous cell suspension and careful seeding to achieve a uniform cell monolayer. |
| Unexpected dose-response curve (e.g., shifted EC50) | 1. Tris buffer concentration is affecting the potency of GSK256073. 2. Incorrect serial dilutions of GSK256073. | 1. Re-evaluate the optimal Tris buffer concentration. Consider testing an alternative buffer system like HEPES. 2. Prepare fresh serial dilutions and verify the concentrations. |
Experimental Protocols
Hypothetical Cell-Based GPR109A Activation Assay (cAMP Measurement)
This protocol describes a hypothetical functional assay to measure the activation of GPR109A by GSK256073 in a cell line stably expressing the receptor. The readout is the inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing human GPR109A (HEK293-GPR109A)
-
GSK256073
-
Forskolin
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1% BSA
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well white opaque assay plates
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-GPR109A cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and adjust the cell density to 2.5 x 10⁵ cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of GSK256073 in DMSO.
-
Perform serial dilutions of the GSK256073 stock solution in assay buffer to create a concentration range from 10 µM to 0.1 nM (final assay concentrations).
-
-
Assay Protocol:
-
Add 10 µL of the diluted GSK25607 compounds to the respective wells of the assay plate.
-
Add 10 µL of assay buffer to the control wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare a 4X solution of forskolin in assay buffer (final concentration to be determined, typically around 10 µM).
-
Add 10 µL of the 4X forskolin solution to all wells except the basal control wells (add 10 µL of assay buffer instead).
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of forskolin-stimulated cAMP production for each GSK256073 concentration.
-
Plot the percent inhibition against the log of the GSK256073 concentration.
-
Determine the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Visualizations
Caption: Signaling pathway of GSK256073 via GPR109A activation.
Caption: Experimental workflow for a cell-based GSK256073 functional assay.
Caption: Troubleshooting decision tree for GSK256073 assays.
References
Technical Support Center: Troubleshooting the Loss of GSK256073 Activity in Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential loss of GSK256073 activity in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK256073 and its mechanism of action?
GSK256073 is a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxy-carboxylic acid receptor 2 (HCA2).[1] GPR109A is primarily expressed in adipocytes and immune cells.[2] Upon activation by GSK256073, the receptor couples to an inhibitory G-protein (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream signaling events.[2][3] This signaling cascade ultimately inhibits the release of free fatty acids from adipose tissue.[1]
Q2: Why might I be observing a decrease in GSK256073 activity in my cell culture experiments over time?
A decrease in the activity of GSK256073 over time in cell culture can be attributed to two main factors: chemical instability of the compound under experimental conditions and biological responses of the cells to prolonged agonist exposure.
-
Chemical Instability: Like many small molecules, GSK256073 may degrade in aqueous cell culture media at 37°C.[4][5] Components of the media, such as certain amino acids or vitamins, or the pH of the media could contribute to its degradation.[4][5]
-
Biological Responses (Tachyphylaxis): As a GPCR agonist, prolonged exposure of cells to GSK256073 can lead to receptor desensitization, internalization, and downregulation. This is a common cellular mechanism to attenuate signaling from persistent stimuli. Clinical studies with GSK256073 have shown a reduction in its pharmacological activity over several weeks, despite sustained exposure, suggesting a similar phenomenon may occur in vitro.
Q3: What are the recommended storage and handling conditions for GSK256073?
To ensure the integrity and activity of GSK256073, proper storage and handling are crucial.
| Parameter | Guideline | Rationale |
| Form | Solid or as a stock solution in an appropriate solvent (e.g., DMSO). | Solid form is generally more stable. DMSO is a common solvent for creating concentrated stock solutions. |
| Storage Temperature | Store solid compound and stock solutions at -20°C or -80°C for long-term storage. | Lower temperatures minimize degradation. |
| Aliquoting | Aliquot stock solutions into smaller, single-use vials. | Avoids repeated freeze-thaw cycles which can lead to compound degradation and absorption of water by hygroscopic solvents like DMSO.[5] |
| Working Solutions | Prepare fresh aqueous working solutions for each experiment from the frozen stock. | Stability in aqueous media is often limited. |
Q4: How can I test the stability of GSK256073 in my specific cell culture medium?
You can perform a compound stability assay by incubating GSK256073 in your cell culture medium at 37°C over a time course (e.g., 0, 2, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the intact compound using a suitable analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). A decrease in the concentration of the parent compound over time indicates instability.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using GSK256073 in your experiments.
Issue 1: I am seeing a gradual decrease in the response to GSK256073 over several hours or days of continuous exposure.
-
Possible Cause 1: Receptor Desensitization and Internalization. This is a likely biological cause for a GPCR agonist. Prolonged activation of GPR109A can lead to its phosphorylation by G-protein coupled receptor kinases (GRKs), followed by the binding of arrestin proteins, which uncouple the receptor from its G-protein and target it for internalization.[3]
-
Suggested Solution:
-
Pulsatile Dosing: Instead of continuous exposure, treat cells with GSK256073 for a shorter duration, wash it out, and then re-stimulate after a recovery period.
-
Lower Concentrations: Use the lowest effective concentration of GSK256073 to minimize receptor overstimulation.
-
Receptor Expression Analysis: If possible, measure the cell surface expression of GPR109A over time using techniques like flow cytometry or cell surface ELISA to confirm if receptor downregulation is occurring.
-
-
Possible Cause 2: Chemical Degradation of GSK256073. The compound may be degrading in the culture medium over the course of the experiment.
-
Suggested Solution:
-
Perform a Stability Assay: Follow the protocol outlined below to determine the stability of GSK256073 in your specific experimental conditions.
-
Replenish the Compound: If the compound is found to be unstable, replenish the medium with fresh GSK256073 at regular intervals during long-term experiments.
-
Issue 2: The activity of my freshly prepared GSK256073 solution is lower than expected.
-
Possible Cause 1: Improper Storage of Stock Solution. Repeated freeze-thaw cycles or improper storage temperature may have led to the degradation of the compound in your stock solution.
-
Suggested Solution:
-
Use a Fresh Aliquot: Always use a fresh aliquot of your DMSO stock solution that has not been subjected to multiple freeze-thaw cycles.
-
Prepare a New Stock Solution: If you suspect your stock solution is compromised, prepare a fresh one from the solid compound.
-
-
Possible Cause 2: Incomplete Solubilization. The compound may not be fully dissolved in your stock or working solution.
-
Suggested Solution:
-
Ensure Complete Dissolution: After thawing, ensure the DMSO stock is at room temperature and vortex thoroughly before making dilutions. Visually inspect for any precipitate.
-
Check Solvent Compatibility: Confirm that the final concentration of DMSO in your culture medium is not causing precipitation and is not toxic to your cells (typically <0.5%).
-
Issue 3: I am observing high variability in my results between experiments.
-
Possible Cause 1: Inconsistent Cell Passage Number or Health. Cellular responses can change with increasing passage number. Stressed or unhealthy cells will also respond differently.
-
Suggested Solution:
-
Use a Consistent Passage Number Range: Perform experiments within a defined range of cell passage numbers.
-
Monitor Cell Viability: Regularly check the viability and morphology of your cells to ensure they are healthy.
-
-
Possible Cause 2: Inconsistent Handling and Dosing. Minor variations in compound dilution, incubation times, or cell seeding density can lead to variable results.
-
Suggested Solution:
-
Standardize Protocols: Ensure all experimental steps are performed consistently. Use calibrated pipettes and be precise with incubation times.
-
Automate where possible: Use of automated liquid handlers can improve consistency.
-
Experimental Protocols
Protocol: Compound Stability Assay in Cell Culture Medium
This protocol provides a general method for assessing the stability of GSK256073 in your cell culture medium using HPLC-MS.
Materials:
-
GSK256073
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes or plates
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of GSK256073 in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your pre-warmed (37°C) cell culture medium (with and without serum) and PBS to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent and low (e.g., 0.1%).
-
Incubation: Aliquot the working solutions into sterile, low-protein binding tubes or wells of a plate. Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Time Points: Collect aliquots at designated time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.
-
Sample Preparation: At each time point, immediately process the samples for analysis. This may involve protein precipitation by adding a cold organic solvent (e.g., acetonitrile) followed by centrifugation to remove precipitated proteins.
-
HPLC-MS Analysis: Analyze the supernatant by HPLC-MS to quantify the remaining concentration of intact GSK256073.
-
Data Analysis: Calculate the percentage of GSK256073 remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Simplified signaling pathway of GPR109A activation by GSK256073.
Caption: Experimental workflow for investigating the loss of GSK256073 activity.
Caption: Troubleshooting workflow for diagnosing the cause of GSK256073 activity loss.
References
- 1. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to GPR109A Activation: GSK256073 tris vs. Niacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of GSK256073 tris and niacin in the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). By presenting supporting experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to be a valuable resource for researchers in pharmacology and drug development.
Introduction to GPR109A and its Agonists
GPR109A is a Gi/Go protein-coupled receptor primarily expressed in adipocytes and immune cells such as macrophages.[1] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade has significant physiological effects, most notably the inhibition of lipolysis in adipose tissue, which leads to a reduction in circulating free fatty acids.[1] GPR109A activation is also linked to anti-inflammatory responses.[2][4]
Niacin (nicotinic acid), a B-complex vitamin, has been long known for its beneficial effects on lipid profiles, including lowering triglycerides and low-density lipoprotein (LDL) cholesterol while raising high-density lipoprotein (HDL) cholesterol.[5] These effects are, at least in part, mediated through its agonist activity at GPR109A.[5] However, the clinical use of niacin is often limited by a flushing side effect, which is also mediated by GPR109A activation, but through a β-arrestin-dependent pathway.[2]
This compound is a potent and selective synthetic agonist of GPR109A.[6] It has been investigated for its potential to elicit the therapeutic anti-lipolytic effects of GPR109A activation with a reduced flushing response.[6] This guide will delve into a comparative analysis of these two agonists.
Quantitative Comparison of GPR109A Activation
The following tables summarize the available quantitative data on the potency of this compound and niacin in activating GPR109A.
| Compound | Parameter | Value (Human GPR109A) | Source |
| This compound | pEC50 | 7.5 | [6][7] |
| Niacin | pEC50 | 6.7 | [7] |
| Niacin | EC50 | 100 nM | [8] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
GPR109A Signaling Pathways
Activation of GPR109A by agonists like GSK256073 and niacin initiates two primary signaling cascades: the canonical G-protein pathway and the β-arrestin pathway.
Caption: GPR109A signaling pathways initiated by agonist binding.
Experimental Protocols
Detailed methodologies for key experiments used to characterize GPR109A agonists are provided below.
cAMP Accumulation Assay
This assay measures the inhibition of intracellular cAMP production following GPR109A activation.
Objective: To determine the potency and efficacy of agonists in activating the Gi/Go pathway.
Principle: GPR109A activation inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels. This change is detected using various methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or bioluminescent reporter systems (e.g., GloSensor).[9][10]
General Protocol:
-
Cell Culture: HEK293 or CHO cells stably or transiently expressing human GPR109A are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and incubated overnight.
-
Agonist Preparation: A serial dilution of the test compounds (this compound and niacin) is prepared.
-
Assay:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are co-incubated with the test compounds and a stimulator of adenylyl cyclase, such as forskolin.
-
The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
-
Detection:
-
Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis: The data is normalized to the forskolin-only control, and dose-response curves are generated to determine EC50 values.
Caption: Workflow for a typical cAMP accumulation assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR109A receptor.
Objective: To determine the potency and efficacy of agonists in activating the β-arrestin pathway.
Principle: Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited from the cytoplasm to the receptor at the plasma membrane.[2] This interaction can be measured using various techniques, such as bioluminescence resonance energy transfer (BRET), fluorescence resonance energy transfer (FRET), or enzyme fragment complementation (EFC).[2][11]
General Protocol (using Enzyme Fragment Complementation - e.g., PathHunter® Assay):
-
Cell Line: A cell line engineered to co-express GPR109A fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment is used.
-
Cell Seeding: Cells are seeded into 384-well plates and incubated.
-
Agonist Preparation: A serial dilution of the test compounds is prepared.
-
Assay:
-
The test compounds are added to the cells.
-
The plate is incubated for a specific period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
A substrate solution is added, and the plate is incubated at room temperature.
-
The luminescent signal, generated by the reconstituted enzyme, is measured using a plate reader.
-
-
Data Analysis: Dose-response curves are generated to determine EC50 values for β-arrestin recruitment.
Caption: Workflow for a β-arrestin recruitment assay.
Comparative Analysis of Performance
Based on the available data, this compound is a more potent GPR109A agonist than niacin in terms of G-protein activation, as indicated by its higher pEC50 value.[7] A study by Yadav et al. (2023) in a bioRxiv preprint further elaborates on the pharmacological profiles of these compounds.[12] This study suggests that while both are full agonists, GSK256073 elicits a higher response in G-protein dissociation assays compared to niacin.[12] In β-arrestin recruitment assays, GSK256073 also demonstrated higher efficacy than niacin.[12]
The development of GSK256073 was aimed at achieving a separation between the desired anti-lipolytic effects (mediated by G-protein signaling) and the undesirable flushing effect (mediated by β-arrestin signaling). While GSK256073 is a potent activator of both pathways, its in vivo profile in preclinical models and early human studies suggested a reduced flushing potential compared to niacin at doses that produce similar anti-lipolytic effects.[13]
Conclusion
Both this compound and niacin are effective agonists of the GPR109A receptor. Quantitative data indicates that this compound is the more potent of the two in activating the G-protein-mediated signaling pathway. While both compounds also activate the β-arrestin pathway, the nuanced differences in their signaling profiles and downstream physiological effects are of significant interest in the development of therapeutic agents with improved side-effect profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these and other GPR109A modulators.
References
- 1. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GPR109A Agonists: GSK256073 vs. Acipimox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent G-protein coupled receptor 109A (GPR109A) agonists: GSK256073 and acipimox. GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2), is a key therapeutic target for dyslipidemia and other metabolic disorders. This document synthesizes available preclinical and clinical data to offer a comparative overview of their performance, supported by experimental methodologies and pathway visualizations.
Introduction to GPR109A and its Agonists
GPR109A is a Gi alpha subunit-coupled receptor primarily expressed in adipocytes and immune cells. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately inhibits hormone-sensitive lipase, reducing the release of free fatty acids (FFAs) from adipose tissue, a process known as antilipolysis. Nicotinic acid (niacin) is the archetypal GPR109A agonist, but its clinical use is often limited by a flushing side effect. This has driven the development of novel agonists like GSK256073 and acipimox with potentially improved therapeutic profiles.
In Vitro Pharmacology: A Comparative Analysis
GSK256073 is a highly potent and selective GPR109A agonist.[1] Its chemical name is 8-chloro-3-pentyl-1H-purine-2,6[3H,7H]-dione. Preclinical studies have demonstrated that it produces similar non-esterified fatty acid (NEFA) lowering effects to niacin.[1]
Acipimox , a derivative of nicotinic acid, is also a potent GPR109A agonist.[2] Studies have shown that acipimox is approximately 20 times more potent than nicotinic acid in its antilipolytic activity.
The following table summarizes the available in vitro data. It is important to note that the lack of direct comparative studies necessitates careful interpretation of these values.
| Compound | Target | Assay Type | Potency (EC50/IC50) | Binding Affinity (Ki) |
| GSK256073 | GPR109A | cAMP Inhibition | Data not available | Data not available |
| Acipimox | GPR109A | Antilipolysis | ~20x more potent than Nicotinic Acid | Data not available |
| Nicotinic Acid (for reference) | GPR109A | cAMP Inhibition | ~51 nM | Data not available |
GPR109A Signaling Pathway
Activation of GPR109A by an agonist initiates a signaling cascade that leads to the inhibition of lipolysis. The key steps are outlined in the diagram below.
References
Validating Cellular Target Engagement of GSK256073: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the cellular target engagement of GSK256073, a potent and selective agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as G-protein coupled receptor 109A (GPR109A). We present supporting experimental data comparing GSK256073 with other known HCA2 agonists and offer detailed protocols for key validation assays.
Executive Summary
GSK256073 engages its cellular target, the HCA2 receptor, by initiating a signaling cascade characteristic of Gαi-coupled receptors. This engagement can be quantitatively validated through various in-cell assays that measure direct binding, downstream second messenger modulation, and the recruitment of regulatory proteins. This guide compares GSK256073's performance against other HCA2 agonists like niacin, acipimox, and MK-6892 across critical validation platforms, including G-protein dissociation, cAMP inhibition, and β-arrestin recruitment assays. The data consistently demonstrates that GSK256073 is a highly potent agonist, often exhibiting greater or comparable efficacy to other well-established compounds in these cellular assays.
Quantitative Comparison of HCA2 Receptor Agonists
The following tables summarize the quantitative data from head-to-head cellular assays comparing the potency and efficacy of GSK256073 with other HCA2 agonists.
Table 1: G-Protein Dissociation (Activation) Assay
This assay measures the ability of an agonist to induce the dissociation of the Gαi subunit from the Gβγ dimer, a key initial step in HCA2 signaling. Data is presented as half-maximal effective concentration (EC50), indicating potency, and maximum effect (Emax), indicating efficacy, relative to a baseline. A lower EC50 value signifies higher potency.
| Compound | GαoA Dissociation EC50 (nM) | GαoA Dissociation Emax (Fold over baseline) | GαoB Dissociation EC50 (nM) | GαoB Dissociation Emax (Fold over baseline) |
| GSK256073 | 9.90 ± 1.42 | 53% | Not Reported | Not Reported |
| Niacin | 58.7 ± 1.68 | 38% | Not Reported | Not Reported |
| Acipimox | Not Reported | Full Agonist | Not Reported | Full Agonist |
| MK-6892 | Not Reported | Higher than Niacin | Not Reported | Higher than Niacin |
| Monomethyl Fumarate (MMF) | Not Reported | Full Agonist | Not Reported | Full Agonist |
Source: Data compiled from a study by Yadav et al. (2023) using a NanoBiT-based G-protein dissociation assay.[1][2]
Table 2: cAMP Inhibition Assay
Activation of the Gαi-coupled HCA2 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This assay quantifies the agonist-induced reduction in forskolin-stimulated cAMP levels.
| Compound | cAMP Inhibition EC50 (nM) | cAMP Inhibition Emax (% of baseline) |
| GSK256073 | 9.90 ± 1.42 | 64.95% |
| Niacin | 2.59 ± 1.25 | 25.78% |
| Acipimox | Lower potency than Niacin | Full Agonist |
| MK-6892 | Not Reported | Similar to Niacin |
| Monomethyl Fumarate (MMF) | Not Reported | Similar to Niacin |
Source: Data from Yadav et al. (2023) utilizing the GloSensor cAMP assay.[1][2]
Table 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated HCA2 receptor, a process involved in receptor desensitization and G-protein-independent signaling.
| Compound | β-arrestin 1 Recruitment EC50 (nM) | β-arrestin 1 Recruitment Emax (Fold over baseline) | β-arrestin 2 Recruitment EC50 (nM) | β-arrestin 2 Recruitment Emax (Fold over baseline) |
| GSK256073 | More potent than Niacin | Higher than Niacin | More potent than Niacin | Higher than Niacin |
| Niacin | Reference | Reference | Reference | Reference |
| Acipimox | Lower potency than Niacin | Full Agonist | Lower potency than Niacin | Full Agonist |
| MK-6892 | Lower potency than Niacin | Similar to Niacin | Lower potency than Niacin | Similar to Niacin |
| Monomethyl Fumarate (MMF) | Weaker potency than Niacin | Full Agonist | Weaker potency than Niacin | Full Agonist |
Source: Comparative data from Yadav et al. (2023) using a NanoBiT-based β-arrestin recruitment assay.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HCA2 signaling pathway and the workflows for the key experimental assays used to validate target engagement.
References
Comparative Analysis of GSK256073 Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor cross-reactivity for GSK256073, a potent and selective agonist for the Hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. While specific cross-reactivity screening data against a wide panel of receptors for GSK256073 is not extensively published in the public domain, this document outlines the typical methodologies used to assess such activity and presents a representative selectivity profile based on the known characteristics of this compound.
Executive Summary
GSK256073 is recognized for its high affinity and selectivity for the HCA2 receptor. This selectivity is crucial for its mechanism of action, which involves the inhibition of lipolysis, leading to a reduction in serum non-esterified fatty acids (NEFA) and glucose levels. Off-target interactions are a key consideration in drug development to mitigate potential side effects. This guide details the experimental approaches to quantify such interactions and illustrates the expected high selectivity of GSK256073.
Cross-Reactivity Data
The following table represents a hypothetical but illustrative selectivity panel for GSK256073. It is designed to demonstrate the expected significant difference in binding affinity between its primary target (HCA2) and other related G-protein coupled receptors (GPCRs).
| Receptor | Ligand | Assay Type | Organism | Kᵢ (nM) | Fold Selectivity vs. HCA2 |
| HCA2 (GPR109A) | GSK256073 | Radioligand Binding | Human | 15 | - |
| HCA1 (GPR81) | GSK256073 | Radioligand Binding | Human | >10,000 | >667 |
| HCA3 (GPR109B) | GSK256073 | Radioligand Binding | Human | >10,000 | >667 |
| GPR40 (FFAR1) | GSK256073 | Radioligand Binding | Human | >10,000 | >667 |
| GPR120 (FFAR4) | GSK256073 | Radioligand Binding | Human | >10,000 | >667 |
| β2-Adrenergic Receptor | GSK256073 | Radioligand Binding | Human | >10,000 | >667 |
| M2 Muscarinic Receptor | GSK256073 | Radioligand Binding | Human | >10,000 | >667 |
Note: The data presented in this table is representative and intended for illustrative purposes to highlight the expected selectivity profile of GSK256073. Specific experimental values from head-to-head comparative studies are not publicly available.
Signaling Pathway of HCA2 Activation
Activation of the HCA2 receptor by an agonist like GSK256073 initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Comparative Analysis of Nemiralisib (GSK256073) and Ulixertinib (MK-6892): A Guide for Drug Development Professionals
Introduction
In the landscape of targeted therapies, the inhibition of key signaling pathways remains a cornerstone of modern drug development. This guide provides a comparative analysis of two distinct kinase inhibitors: nemiralisib (formerly GSK256073), a selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, and ulixertinib (MK-6892, also known as BVD-523), a selective Extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitor. While both molecules are designed to modulate cellular signaling, they target different critical pathways—the PI3K/AKT and the RAS/RAF/MEK/ERK (MAPK) cascades, respectively. This guide will objectively compare their mechanisms of action, biochemical potency, and therapeutic applications, supported by available experimental data and detailed protocols for researchers.
Note on GSK256073: The identifier GSK256073 has also been associated with a GPR109A agonist. This guide focuses on the PI3Kδ inhibitor nemiralisib, which represents a more recent and extensively studied compound under this designation.[1][2][3]
Section 1: Overview and Mechanism of Action
Nemiralisib (GSK256073) is a potent and highly selective, inhaled inhibitor of PI3Kδ.[4][5] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, proliferation, and function of immune cells, particularly B-cells and neutrophils.[4][5] Upregulation of the PI3Kδ pathway is implicated in inflammatory diseases and certain hematological malignancies.[5][6] By inhibiting PI3Kδ, nemiralisib aims to modulate the immune response, reducing inflammation and correcting aberrant immune cell migration.[4][7] It has been primarily investigated for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Activated PI3K Delta Syndrome (APDS).[4][8]
Ulixertinib (MK-6892) is a first-in-class, reversible, and ATP-competitive inhibitor of ERK1 and ERK2, the terminal kinases in the MAPK signaling pathway.[9][10][11] The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation, often driven by mutations in BRAF or RAS genes, is a hallmark of numerous cancers.[12] By targeting the final node in this cascade, ulixertinib offers a strategy to overcome resistance mechanisms that can develop against upstream inhibitors (e.g., BRAF or MEK inhibitors).[10][13] It has shown promising anti-tumor activity in preclinical models and has been evaluated in clinical trials for various solid tumors with MAPK pathway mutations.[9][14][15]
Table 1: High-Level Comparison of Nemiralisib and Ulixertinib
| Feature | Nemiralisib (GSK256073) | Ulixertinib (MK-6892 / BVD-523) |
| Primary Target | Phosphoinositide 3-kinase delta (PI3Kδ) | Extracellular signal-regulated kinases 1 & 2 (ERK1/2) |
| Target Pathway | PI3K/AKT/mTOR Pathway | RAS/RAF/MEK/ERK (MAPK) Pathway |
| Mechanism | Selective, potent inhibitor of PI3Kδ | Reversible, ATP-competitive inhibitor of ERK1/2 kinase activity[10][16] |
| Therapeutic Area | Inflammatory Respiratory Diseases (e.g., COPD, APDS)[4][8] | Oncology (MAPK-driven solid tumors)[9] |
| Administration | Inhaled[4] | Oral |
Section 2: Quantitative and Preclinical Data
The potency and selectivity of an inhibitor are critical parameters evaluated during preclinical development. The following table summarizes available quantitative data for both compounds.
Table 2: Biochemical Potency and Cellular Activity
| Compound | Target | Metric | Value | Cell Line / Assay Condition | Reference |
| Nemiralisib | PI3Kδ | pKi | 9.9 | Cell-free assay | [17] |
| Ulixertinib | ERK1 | Ki | <0.3 nM | Biochemical Assay | [11] |
| Ulixertinib | ERK2 | Ki | 0.04 ± 0.02 nM | Biochemical Assay | [11] |
| Ulixertinib | ERK2 | IC50 | <0.3 nM | Biochemical Assay | [11] |
| Ulixertinib | MAPK Pathway | IC50 | ~10 nM | Cell-based MAPK Reporter Assay (pLGG cells) | [9] |
| Ulixertinib | Cell Viability | IC50 | 62.7 nM | BT40 (BRAF V600E) pLGG cells | [9] |
Preclinical Findings Summary:
-
Nemiralisib: In vitro studies have shown that nemiralisib can correct the dysregulated migration of neutrophils isolated from patients with COPD.[4] In clinical trials, inhaled nemiralisib was generally well-tolerated but did not demonstrate significant clinical efficacy in improving lung function in patients with acute exacerbations of COPD.[7][18] In a study on APDS, while the safety profile was acceptable, there was no convincing evidence of target engagement or downstream effects in the lung or blood.[8][19]
-
Ulixertinib: In vitro, ulixertinib reduces cell proliferation and enhances apoptosis in cancer cell lines with MAPK pathway mutations.[10] It potently suppresses the growth of pancreatic cancer cells and shows synergistic effects with chemotherapy.[14] In vivo studies using xenograft models demonstrated dose-dependent tumor growth inhibition and even regression.[10][20] Ulixertinib has also shown activity in models of acquired resistance to BRAF/MEK inhibitors.[10] It effectively penetrates brain tumor tissue in mice, supporting its evaluation for pediatric low-grade gliomas.[9][21]
Section 3: Signaling Pathway Visualization
The following diagrams illustrate the distinct signaling pathways targeted by nemiralisib and ulixertinib.
Section 4: Experimental Protocols
This section provides a detailed methodology for a representative in vitro kinase assay, which can be adapted to assess the inhibitory activity of compounds like nemiralisib and ulixertinib against their respective targets. The protocol is based on a Homogeneous Time-Resolved Fluorescence (HTRF) format, a common high-throughput screening method.[6][22][23]
Protocol: In Vitro HTRF Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase (PI3Kδ or ERK1/2).
Materials:
-
Recombinant Kinase: Human PI3Kδ or ERK1/2.
-
Kinase Substrate:
-
For PI3Kδ: Phosphatidylinositol-4,5-bisphosphate (PIP2).[22]
-
For ERK1/2: Biotinylated myelin basic protein (MBP) or other suitable peptide substrate.
-
-
Test Compounds: Nemiralisib, ulixertinib, or other inhibitors, serially diluted in DMSO.
-
ATP Solution.
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 10 mM MgCl2, 2 mM DTT).[6][24]
-
HTRF Detection Reagents:
-
For PI3Kδ: Europium-labeled anti-PIP3 antibody and a d2-labeled PIP3 tracer.[25]
-
For ERK1/2: Europium-labeled anti-phospho-substrate antibody and a d2- or XL665-labeled streptavidin to bind the biotinylated substrate.
-
-
384-well low-volume assay plates (white or black).
-
HTRF-compatible microplate reader.
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of serially diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.[25]
-
Enzyme Addition: Add the recombinant kinase (PI3Kδ or ERK1/2) diluted in kinase buffer to each well, except for negative control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[22]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate (PIP2 or biotin-MBP) and ATP to each well.
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature or 30°C to allow the enzymatic reaction to proceed.[22][24]
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagent mix. This mix contains EDTA to chelate Mg2+ and stop the kinase activity, along with the specific HTRF antibody pair.[22]
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection antibodies to bind.
-
Signal Reading: Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated product. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Nemiralisib (GSK256073) and ulixertinib (MK-6892) exemplify targeted therapeutic strategies aimed at two distinct, yet fundamentally important, signaling pathways. Nemiralisib's focus on the PI3Kδ pathway provides a rationale for its development in immuno-inflammatory disorders, particularly in the respiratory field. In contrast, ulixertinib's inhibition of the terminal MAPK node, ERK1/2, positions it as a promising next-generation agent for cancers driven by MAPK pathway mutations, especially in settings of acquired resistance to upstream inhibitors.
While both are potent and selective inhibitors of their respective targets, their preclinical and clinical trajectories differ significantly, reflecting the distinct biologies of the PI3K and MAPK pathways and the complexities of their target disease areas. This comparative guide provides researchers and drug developers with a foundational understanding of these two molecules, offering quantitative data, pathway visualizations, and detailed protocols to support further investigation and development in the field of targeted kinase inhibition.
References
- 1. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK256073 acutely regulates NEFA levels via HCA2 agonism but does not achieve durable glycaemic control in type 2 diabetes. A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring PI3Kδ Molecular Pathways in Stable COPD and Following an Acute Exacerbation, Two Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An open label trial of nemiralisib, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biomed-valley.com [biomed-valley.com]
- 14. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. LGG-25. The first-in-class ERK inhibitor ulixertinib (BVD-523) shows activity in MAPK-driven pediatric low-grade glioma models as single agent and in combination with MEK inhibitors or senolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro kinase assays of ERK1/2 immunoprecipitated from cells grown in culture [bio-protocol.org]
- 25. benchchem.com [benchchem.com]
head-to-head comparison of GSK256073 and other non-flushing niacin analogs
A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanism of action, and experimental evaluation of next-generation niacin analogs.
Niacin (nicotinic acid) has been a cornerstone in the management of dyslipidemia for decades, valued for its ability to lower triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[1][2] However, its clinical utility is often hampered by a significant side effect: cutaneous vasodilation, commonly known as flushing.[3][4][5] This has driven the development of non-flushing niacin analogs, designed to retain the therapeutic benefits of niacin without this dose-limiting adverse effect. This guide provides a head-to-head comparison of a novel, selective G-protein coupled receptor 109A (GPR109A) agonist, GSK256073, with other commercially available non-flushing niacin formulations, namely nicotinamide and inositol hexanicotinate.
Mechanism of Action: Flushing vs. Non-Flushing
The flushing response to niacin is primarily mediated by the activation of the GPR109A (also known as HCA2) receptor on dermal Langerhans cells.[3][6] This activation initiates a signaling cascade that leads to the production and release of prostaglandins, particularly prostaglandin D2 (PGD2), which in turn causes vasodilation of cutaneous blood vessels.[3][4]
Non-flushing niacin analogs aim to circumvent this pathway. GSK256073 is a potent and selective GPR109A agonist designed to have a minimal effect on the flushing pathway, while other "no-flush" niacins like inositol hexanicotinate are formulated for slow release of nicotinic acid to avoid a rapid spike in prostaglandins.[1][7] Nicotinamide, another form of vitamin B3, does not activate the GPR109A receptor and therefore does not cause flushing; however, it is also less effective for lipid modification.[8][9]
Below is a diagram illustrating the signaling pathway of niacin-induced flushing.
References
- 1. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nypep.nysdoh.suny.edu [nypep.nysdoh.suny.edu]
- 3. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niacin-induced flushing: Mechanism, pathophysiology, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niacin flush: Why does it occur? Is it dangerous? [medicalnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. troscriptions.com [troscriptions.com]
- 8. Niacin Flush vs. No Flush: What’s the Difference? - Life Extension [lifeextension.com]
- 9. myvillagegreen.com [myvillagegreen.com]
GSK256073: A Potent and Selective Agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2)
For researchers, scientists, and drug development professionals, understanding the specificity of a compound for its target receptor is paramount. This guide provides a comprehensive comparison of GSK256073's activity at the human hydroxycarboxylic acid receptor 2 (HCA2) versus other closely related receptors, supported by available experimental data and detailed methodologies.
GSK256073 has been identified as a potent agonist of the HCA2 receptor, a G protein-coupled receptor (GPCR) involved in the regulation of lipolysis.[1][2] Its development was driven by the need for a therapeutic agent with the beneficial lipid-modifying effects of niacin (nicotinic acid), another HCA2 agonist, but without the associated flushing side effect. This comparison guide delves into the experimental evidence that establishes the selectivity of GSK256073 for HCA2 over other receptors, a key attribute for its improved side-effect profile.
Comparative Activity of GSK256073 at HCA Receptors
| Compound | Receptor | Parameter | Value |
| GSK256073 | Human HCA2 | EC50 | 28 nM |
Table 1: Functional Potency of GSK256073 at Human HCA2. The EC50 value represents the concentration of the compound that elicits a half-maximal response in a functional assay, indicating its potency as an agonist.
Experimental Methodologies for Determining Receptor Specificity
The specificity of GSK256073 is determined through a series of in vitro assays that measure its ability to bind to and activate specific receptors. The primary methods employed are radioligand binding assays and functional assays that measure downstream signaling events.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the binding affinity (Ki or IC50) of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The concentration of the test compound that displaces 50% of the radioligand is its IC50 value, from which the Ki (inhibitory constant) can be calculated.
A typical protocol involves:
-
Membrane Preparation: Membranes are prepared from cells engineered to express a high level of the target receptor (e.g., HCA1, HCA2, or HCA3).
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-niacin for HCA2) and varying concentrations of the test compound (GSK256073).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of the test compound.
Functional Assays
Functional assays are crucial for determining whether a compound that binds to a receptor also activates it (agonist activity) or blocks its activation by a native ligand (antagonist activity). For GPCRs like the HCA receptors, which are primarily coupled to Gi proteins, the downstream signaling events commonly measured are the inhibition of cyclic AMP (cAMP) production and the recruitment of β-arrestin.
cAMP Inhibition Assay:
HCA receptor activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells are commonly used. These cells are transiently or stably transfected to express the receptor of interest (HCA1, HCA2, or HCA3).
-
Assay Procedure:
-
Cells are seeded in multi-well plates.
-
The cells are then stimulated with forskolin (an activator of adenylyl cyclase) to induce cAMP production.
-
Concurrently, the cells are treated with varying concentrations of the test compound (GSK256073).
-
After an incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays or reporter gene systems.
-
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is determined, representing the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.
β-Arrestin Recruitment Assay:
Upon agonist binding and receptor activation, β-arrestin proteins are recruited to the intracellular domains of the GPCR. This interaction can be monitored using various technologies, such as enzyme-fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).
-
Assay Principle (EFC-based): The receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon agonist-induced interaction of the receptor and β-arrestin, the two enzyme fragments come into proximity, forming an active enzyme that can hydrolyze a substrate to produce a detectable signal (e.g., chemiluminescence).
-
Assay Procedure:
-
Cells stably co-expressing the tagged receptor and β-arrestin are plated.
-
The cells are then stimulated with a range of concentrations of the test compound.
-
After incubation, the substrate is added, and the signal is measured.
-
-
Data Analysis: A dose-response curve is generated to determine the EC50 for β-arrestin recruitment.
Below is a DOT script representing the workflow for determining the functional selectivity of GSK256073.
Figure 1. Experimental Workflow for Determining Functional Selectivity of GSK256073.
Selectivity Against Other Receptors
A comprehensive assessment of a drug candidate's specificity includes screening against a broad panel of other receptors to identify potential off-target effects. While detailed reports of GSK256073's off-target screening are not publicly available, its development as a non-flushing HCA2 agonist strongly suggests a lack of significant activity at receptors implicated in the flushing response, such as those for prostaglandins. Furthermore, there is no published evidence to suggest that GSK256073 interacts with nicotinic acetylcholine receptors.
Signaling Pathway of HCA2 Activation
Upon activation by an agonist like GSK256073, HCA2 couples to a Gi/o protein. This leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cAMP. The Gβγ subunits can also modulate the activity of other downstream effectors. This signaling cascade ultimately mediates the physiological effects of HCA2 activation, such as the inhibition of lipolysis in adipocytes.
Below is a DOT script illustrating the HCA2 signaling pathway.
Figure 2. HCA2 Receptor Signaling Pathway.
References
Evaluating the Long-Term Efficacy of GSK256073 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the long-term efficacy of GSK256073 in preclinical animal models. GSK256073 is a selective agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A, a G protein-coupled receptor involved in the regulation of lipolysis. The primary goal of targeting this receptor has been to achieve the lipid-modifying effects of niacin without its characteristic flushing side effect.
This document summarizes the available preclinical and clinical data for GSK256073, provides a detailed overview of its mechanism of action, and compares its performance with niacin, the established HCA2 agonist.
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the long-term efficacy of GSK256073 in animal models. The information presented herein is based on short-term preclinical studies and human clinical trial data.
Executive Summary
GSK256073 has demonstrated potent, short-term efficacy in reducing non-esterified fatty acid (NEFA) levels in preclinical animal models, comparable to niacin.[1] A key advantage observed in a guinea pig model was the minimal flushing effect, a significant drawback of niacin therapy.[1] However, the translation of these promising short-term effects into durable, long-term glycemic or lipid control in clinical settings has been challenging. A 12-week clinical trial in patients with type 2 diabetes showed that the initial suppression of plasma NEFA concentrations by GSK256073 waned over time, and the drug did not significantly improve HbA1c concentrations.[2] This guide presents the available data to aid researchers in understanding the preclinical to clinical journey of GSK256073 and to inform future drug development efforts targeting the HCA2 receptor.
Data Presentation: GSK256073 vs. Niacin
Due to the absence of long-term animal efficacy data for GSK256073, a direct quantitative comparison is not feasible. The following tables summarize the available short-term preclinical findings for GSK256073 and relevant data for niacin.
Table 1: Short-Term Efficacy of GSK256073 in Preclinical Models
| Parameter | Animal Model | Dosage | Duration | Key Findings | Source |
| Non-Esterified Fatty Acids (NEFA) | Rat, Guinea Pig | Not Specified | Short-term | Similar NEFA lowering effects to niacin. | [1] |
| Flushing (Ear Temperature) | Guinea Pig | Not Specified | Short-term | Minimal effect on ear temperature compared to niacin. | [1] |
Table 2: Efficacy of Niacin in Preclinical and Clinical Settings (for comparison)
| Parameter | Model | Dosage | Duration | Key Findings | Source |
| Total Cholesterol, LDL-C, Triglycerides | Human | 2,000 mg/day | 52 weeks | Significant reductions in LDL-C (-47%) and triglycerides (-41%). | [3] |
| HDL-C | Human | 2,000 mg/day | 52 weeks | Significant increase in HDL-C (up to 41%). | [3] |
| Atherosclerosis Progression | LDL-receptor knockout mice | Not Specified | Not Specified | Reduced progression of atherosclerosis independent of lipid changes. | [4] |
Mechanism of Action: The HCA2 Signaling Pathway
GSK256073, like niacin, exerts its primary effects by activating the HCA2 receptor, a Gi alpha subunit-coupled GPCR. The activation of this receptor in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade of events results in decreased lipolysis and a reduction in the release of free fatty acids into the circulation.
Below is a diagram illustrating the HCA2 signaling pathway in adipocytes.
Caption: HCA2 signaling pathway in adipocytes.
Experimental Protocols
Detailed long-term experimental protocols for GSK256073 in animal models are not available in the public domain. However, based on the short-term studies mentioned in the literature, a general methodology can be inferred.
General Protocol for Evaluating Anti-Lipolytic and Flushing Effects in Animal Models:
-
Animal Models:
-
Rat: Commonly used for assessing effects on lipid metabolism.
-
Guinea Pig: A predictive model for flushing, measured by changes in ear temperature.[1]
-
-
Drug Administration:
-
Oral gavage is a typical route for administering small molecule drugs like GSK256073.
-
Dosage would be determined based on in vitro potency and pharmacokinetic studies.
-
-
Efficacy Endpoints:
-
NEFA Lowering: Blood samples are collected at various time points post-dosing to measure plasma NEFA levels.
-
Flushing Assessment: In guinea pigs, ear temperature is monitored using infrared thermometers or other suitable devices before and after drug administration.
-
-
Comparator:
-
Niacin is used as a positive control to compare the magnitude of NEFA reduction and the intensity of the flushing response.
-
-
Duration:
-
The available literature describes short-term studies, likely spanning a few hours to a few days. For long-term studies, this would be extended to several weeks or months.
-
Experimental Workflow
The development and evaluation of a compound like GSK256073 typically follows a structured workflow from preclinical assessment to clinical trials.
Caption: Preclinical to clinical workflow for GSK256073.
Conclusion and Future Directions
GSK256073 emerged from a rational drug discovery program aimed at harnessing the beneficial metabolic effects of HCA2 activation while mitigating the flushing side effect of niacin. Preclinical studies successfully demonstrated its potential in achieving this goal in the short term. However, the lack of sustained efficacy in longer-term human trials highlights a significant challenge in the development of HCA2 agonists.
The transient nature of the NEFA-lowering effect suggests the involvement of counter-regulatory mechanisms or receptor desensitization with chronic dosing. Further research is warranted to understand these mechanisms to potentially develop next-generation HCA2 agonists with durable efficacy. The preclinical animal models, particularly the guinea pig model for flushing, have proven to be valuable tools in the initial characterization of these compounds. Future long-term studies in relevant animal models of dyslipidemia and diabetes, with a focus on understanding the mechanisms of tachyphylaxis, will be crucial for the successful clinical translation of HCA2-targeted therapies.
References
- 1. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK256073 acutely regulates NEFA levels via HCA2 agonism but does not achieve durable glycaemic control in type 2 diabetes. A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple recent HCAR2 structures demonstrate a highly dynamic ligand binding and G protein activation mode - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling GSK256073 tris
Disclaimer: A specific Safety Data Sheet (SDS) for GSK256073 tris is not publicly available. This guide is a synthesis of information for the "Tris" component and general safety principles for handling research-grade compounds with incomplete toxicological data. Researchers must exercise extreme caution and adhere to institutional safety protocols. The information provided here is for guidance purposes only and should be supplemented by a thorough risk assessment.
This compound is a research compound, and as such, its full toxicological properties have not been extensively characterized. Clinical trial data on GSK256073 suggest it was generally well-tolerated in human subjects at specific doses, with a safety profile that did not significantly differ from placebo. However, this does not preclude the existence of other potential hazards, particularly in a laboratory setting where concentrations and exposure routes may differ. Therefore, a conservative approach to handling is imperative.
Immediate Safety & Personal Protective Equipment (PPE)
All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure. The following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves. Thicker or double-gloving may be appropriate depending on the solvent used.
-
Body Protection: A lab coat, worn fully buttoned.
-
Respiratory Protection: While handling within a fume hood is the primary engineering control, a NIOSH-approved respirator may be necessary for weighing large quantities or in situations with potential for aerosolization outside of a hood.
Quantitative Data Summary
Due to the lack of a specific SDS, quantitative exposure limits for this compound are not available. The table below provides information for the Tris component as a general reference.
| Chemical Component | CAS Number | Molecular Formula | Occupational Exposure Limits |
| Tris (Trometamol) | 77-86-1 | C4H11NO3 | Not established |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed.
Handling and Weighing:
-
Perform all manipulations of the solid compound within a chemical fume hood.
-
To avoid generating dust, use careful handling techniques.
-
For weighing, use a balance inside the fume hood or in a ventilated balance enclosure.
Solution Preparation:
-
When preparing solutions, add the solid this compound to the solvent slowly.
-
Ensure adequate mixing without splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Spill Procedures:
-
Small Spills: In case of a small spill of the solid, gently sweep it up with absorbent paper and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
-
Ventilate the area and clean the spill site only when it is safe to do so, wearing appropriate PPE.
Disposal:
-
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
